VU0152099
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22) |
Clé InChI |
AZOGCTMOKNTHIU-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
VU0152099 as a selective M4 positive allosteric modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU0152099 is a potent, selective, and centrally-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This mechanism of action offers a promising therapeutic strategy for conditions such as schizophrenia and other neuropsychiatric disorders, where M4 receptor activation is thought to be beneficial. This compound emerged from the chemical optimization of a previously identified M4 PAM, VU10010, and exhibits improved physicochemical properties that allow for in vivo studies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Core Data Summary
In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat M4 | EC50 | 403 ± 117 nM | [1] |
| GIRK-mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human M4 | EC50 | 1.2 ± 0.3 µM | [1] |
| Radioligand Binding ([3H]NMS displacement) | Membranes from cells expressing rM4 | Rat M4 | Ki | > 30 µM | [1] |
| Selectivity (Calcium Mobilization) | Various | M1, M2, M3, M5 | Activity | No effect up to 30 µM | [1] |
In Vivo Efficacy of this compound
| Animal Model | Species | Effect | Dose | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 56.6 mg/kg, i.p. | [1] |
| Cocaine vs. Food Choice | Rat | Progressive suppression of cocaine choice | 1.8 mg/kg/day, i.p. | [3] |
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for acetylcholine.[1] This allosteric binding does not activate the receptor on its own but potentiates the response of the M4 receptor to ACh.[1] The primary signaling pathway of the M4 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[1]
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced calcium influx in cells co-expressing the M4 receptor and a chimeric G-protein (Gqi5) that links the Gαi/o pathway to the phospholipase C (PLC) and subsequent calcium release.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and the chimeric G-protein Gqi5.
-
Reagents:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
-
Procedure:
-
Plate CHO-rM4-Gqi5 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed concentration of ACh (typically an EC20 concentration).
-
Add this compound solutions to the wells and incubate for a specified time (e.g., 1.5 minutes).
-
Add the ACh solution to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation and emission wavelengths appropriate for the dye.
-
Analyze the data to determine the EC50 of this compound in potentiating the ACh response.
-
2. G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Thallium Flux Assay
This assay measures the potentiation of ACh-induced GIRK channel activation by detecting the influx of thallium, a surrogate for potassium, using a thallium-sensitive fluorescent dye.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-expressing the human M4 receptor and heteromeric GIRK1/2 channels.
-
Reagents:
-
Assay Buffer (e.g., HBSS with HEPES).
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
Stimulant Buffer containing thallium sulfate.
-
Acetylcholine (ACh).
-
This compound.
-
-
Procedure:
-
Plate HEK-hM4-GIRK1/2 cells in 96-well black-walled, clear-bottom plates.
-
Load cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and a fixed concentration of ACh (EC20).
-
Add this compound solutions to the wells.
-
Simultaneously add the ACh and thallium-containing stimulant buffer.
-
Immediately measure the fluorescence kinetics using a fluorescence plate reader.
-
Analyze the data to determine the EC50 of this compound in potentiating the ACh-induced thallium flux.
-
3. Radioligand Binding Assay
This assay is used to determine if this compound binds to the orthosteric site of the M4 receptor by measuring its ability to displace a radiolabeled orthosteric antagonist.
-
Preparation: Membranes from cells expressing the rat M4 receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), an orthosteric antagonist.
-
Reagents:
-
Binding Buffer.
-
This compound.
-
Atropine (as a positive control for displacement).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NMS (e.g., 0.1 nM), and increasing concentrations of this compound or atropine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data to determine if this compound displaces [3H]NMS binding. A lack of displacement at high concentrations indicates an allosteric binding site.[1]
-
In Vivo Assay
1. Amphetamine-Induced Hyperlocomotion in Rats
This is a widely used preclinical model to assess the antipsychotic-like potential of a compound.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Open-field chambers equipped with infrared photobeams to measure locomotor activity.
-
Reagents:
-
Amphetamine.
-
This compound.
-
Vehicle (e.g., 10% Tween 80 in deionized water).
-
-
Procedure:
-
Habituate the rats to the open-field chambers for a set period (e.g., 30 minutes).
-
Administer this compound (e.g., 56.6 mg/kg, i.p.) or vehicle.
-
After a pretreatment interval (e.g., 30 minutes), administer amphetamine (e.g., 1 mg/kg, s.c.).
-
Immediately place the rats back into the open-field chambers and record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analyze the data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.[1]
-
Selectivity Profile
A crucial aspect of this compound's profile is its high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is essential for minimizing off-target effects that have plagued non-selective muscarinic agonists. In functional assays, this compound shows no activity at other muscarinic subtypes at concentrations up to 30 µM.[1] Furthermore, it has been screened against a panel of other G-protein coupled receptors (GPCRs) and found to be devoid of significant activity, highlighting its specific pharmacological profile.[1]
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of the M4 muscarinic receptor. Its high potency, selectivity, and central nervous system availability make it a promising lead compound for the development of novel therapeutics for schizophrenia and other disorders characterized by cholinergic and dopaminergic dysregulation. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. b-neuro.com [b-neuro.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] As a research tool, it has been pivotal in elucidating the therapeutic potential of selective M4 activation. This document provides an in-depth overview of the primary scientific applications of this compound, its mechanism of action, key experimental data, and detailed protocols. Its principal applications lie in preclinical models of psychosis and substance use disorders, where it has demonstrated significant efficacy in modulating dopaminergic neurotransmission.[2][3][4]
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the M4 receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1] It does not activate the receptor on its own (i.e., it has no agonist activity) but rather potentiates the receptor's response to ACh.[1] This modulation results in a significant leftward shift in the ACh concentration-response curve, effectively increasing the potency of the endogenous neurotransmitter.[1] Studies have confirmed that this compound does not displace the binding of orthosteric radioligands, confirming its allosteric mechanism.[1]
Primary Scientific Application: Antipsychotic Potential
A significant body of research has explored the antipsychotic-like effects of this compound. The M4 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and cortex.[1][5] The prevailing hypothesis is that by potentiating M4 receptor function, this compound can normalize the hyperdopaminergic state associated with psychosis.[1][3]
Preclinical studies consistently show that this compound can reverse the hyperlocomotor activity induced by dopamine-releasing agents like amphetamine, a standard model for predicting antipsychotic efficacy.[1][2][3] This effect is dose-dependent and absent in M4 receptor knockout mice, confirming that the therapeutic action is mediated through the M4 receptor.[3]
Primary Scientific Application: Treatment of Substance Use Disorders
The role of this compound in modulating reward pathways has made it a valuable tool for investigating potential treatments for cocaine use disorder.[2][4][5] M4 receptors are densely expressed on striatal medium spiny neurons, where they are co-localized with D1 dopamine (B1211576) receptors and can exert inhibitory control over dopaminergic signaling.[2][5][6]
In preclinical models, this compound has been shown to:
-
Reduce cocaine self-administration and the choice for cocaine over a food reinforcer.[4][5]
-
Decrease cocaine-induced increases in extracellular dopamine in key brain regions like the striatum.[2]
-
Show progressively augmenting suppression of cocaine choice with repeated administration, without evidence of tolerance.[4][5]
These findings suggest that enhancing M4 receptor signaling with PAMs like this compound is a viable strategy for reducing the reinforcing effects of cocaine.[2][4]
Pharmacological Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells expressing rM4 | EC₅₀ (PAM activity) | 403 ± 117 nM | [1] |
| GIRK Thallium Flux | HEK293 cells expressing hM4 | EC₅₀ (PAM activity) | 1.2 ± 0.3 µM | [1] |
| ACh Potentiation (Ca²⁺) | CHO cells expressing rM4 | Fold Shift in ACh CRC | ~30-fold at 30 µM | [1] |
| ACh Potentiation (GIRK) | HEK293 cells expressing hM4 | Fold Shift in ACh CRC | ~30-fold at 10 µM | [1] |
| Radioligand Binding | Membranes from rM4 cells | Kᵢ for ACh displacement | 10.4 ± 0.91 nM (in presence of this compound) vs 252 ± 17.9 nM (vehicle) | [1] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Behavioral Assay | Dose Range (mg/kg, i.p.) | Key Finding | Reference |
| Rat | Amphetamine-Induced Hyperlocomotion | 56.6 | Significant reversal of hyperlocomotion | [1] |
| Rat | Cocaine vs. Food Choice (Acute) | 0.32 - 5.6 | Modest downward shift in cocaine choice; 1.8 mg/kg reached significance | [5] |
| Rat | Cocaine vs. Food Choice (Repeated) | 1.8 (daily for 7 days) | Progressively augmenting suppression of cocaine choice | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: M4 receptor signaling cascade potentiated by this compound.
Caption: Opposing actions of D1 and M4 receptors on a striatal neuron.
Experimental Workflow Diagrams
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
VU0152099: A Technical Guide to its Role in Modulating Dopaminergic Signaling
Abstract
This technical guide provides a comprehensive analysis of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R). We delve into its mechanism of action, its profound effects on dopaminergic signaling, and its potential as a therapeutic agent, particularly in the context of substance use disorders. This document synthesizes quantitative data from preclinical studies, outlines detailed experimental protocols for reproducing key findings, and employs visualizations to clarify complex signaling pathways and workflows.
Introduction: The M4 Receptor and Dopamine (B1211576) Regulation
The central nervous system's dopaminergic pathways, particularly the mesolimbic system, are critical in regulating motivation, reward, and reinforcement.[1] Dysregulation of this system is a hallmark of several neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][2] The M4 muscarinic acetylcholine receptor, a Gi/o protein-coupled receptor (GPCR), has emerged as a key modulator of dopaminergic activity.[3][4] Activation of M4Rs generally leads to neuronal inhibition by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[3][5]
This compound is a brain-penetrant, selective M4 PAM.[6] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to an allosteric site, enhancing the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[6] This mechanism offers a more nuanced modulation of physiological signaling, potentially reducing the development of tolerance seen with direct receptor antagonists.[6] Preclinical research highlights this compound and its analogs' ability to attenuate the neurochemical and behavioral effects of psychostimulants like cocaine, primarily through a functional antagonism of the dopamine system.[6][7]
Mechanism of Action: How this compound Modulates M4 Signaling
The primary action of this compound is to potentiate the effect of acetylcholine at the M4 receptor. This enhanced M4R activation modulates dopaminergic signaling through two principal mechanisms:
-
Presynaptic Inhibition of Dopamine Release: M4 receptors are located on presynaptic terminals of dopaminergic neurons. Their activation by ACh, amplified by this compound, inhibits dopamine release into the synaptic cleft. This mechanism has been demonstrated to blunt the dopamine surges induced by drugs like cocaine and amphetamine.[6][7]
-
Postsynaptic Opposition to D1 Receptor Signaling: M4 receptors are densely expressed on striatal medium spiny neurons (MSNs), particularly those expressing dopamine D1 receptors.[6] The signaling cascades of M4 and D1 receptors are functionally opposing. While D1 receptor activation stimulates adenylyl cyclase (via Gs/olf coupling) to increase cAMP, M4 receptor activation inhibits it (via Gi/o coupling).[3] Therefore, this compound-enhanced M4 signaling can directly counteract the postsynaptic effects of dopamine at D1-expressing neurons.[6]
The following diagram illustrates the core signaling pathway of the M4 receptor.
The following diagram illustrates the logical relationship of this compound's functional dopamine antagonism.
Quantitative Data on Dopaminergic Modulation
Studies utilizing this compound and its close, well-characterized analog VU0152100 provide quantitative insights into their effects on dopamine signaling and related behaviors.
Table 1: Effect of M4 PAM on Cocaine-Induced Dopamine Release
| Compound | Dose | Animal Model | Brain Region | Effect on Cocaine-Induced DA Increase | Citation |
| VU0152100 | 0.1 - 10 mg/kg | NMRI mice | Striatum | Almost completely abolished the increase | [7] |
| VU0152100 | 1.0 mg/kg | NMRI mice | Striatum | Reduced cocaine-induced DA levels from ~500% to ~193% of baseline | [7] |
Table 2: Behavioral Effects of this compound in a Cocaine Choice Model
| Compound | Dose | Animal Model | Behavioral Assay | Key Finding | Citation |
| This compound | 1.8 mg/kg/day (7 days) | Male Rats | Cocaine vs. Food Choice | Progressively augmented suppression of cocaine choice and intake | [6] |
| This compound | 0.32 - 5.6 mg/kg (acute) | Male Rats | Cocaine vs. Food Choice | Dose-dependent reduction in cocaine taking | [6] |
Key Experimental Protocols
In Vivo Microdialysis for Measuring Striatal Dopamine
This protocol is adapted from methodologies used to assess the effects of M4 PAMs on cocaine-induced dopamine efflux.[7][8]
Objective: To measure extracellular dopamine concentrations in the striatum of freely moving animals following administration of this compound and a psychostimulant.
Materials:
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards and antioxidant solution (e.g., perchloric acid)
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., from Bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm for rats). Secure the cannula with dental cement and allow for a recovery period (5-7 days).
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion & Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min). Allow the system to stabilize for 2-3 hours.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., one 20 µL sample every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose. After a set pretreatment time (e.g., 30 minutes), administer the psychostimulant (e.g., cocaine).
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for at least 2 hours post-stimulant administration.
-
HPLC-ECD Analysis: Analyze the dialysate samples. Generate a standard curve with known dopamine concentrations to quantify the amount in each sample.
-
Data Analysis: Average the baseline sample concentrations to establish a 100% baseline. Express all subsequent sample concentrations as a percentage of this baseline to normalize the data.
Whole-Cell Electrophysiology
This generalized protocol describes how to measure the modulatory effects of this compound on neuronal ion channels, such as high-voltage-activated calcium channels, which are implicated in neurotransmitter release.[9][10]
Objective: To determine if this compound modulates specific ion channel currents in isolated neurons.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Cell culture or acutely dissociated neurons (e.g., from striatum or intracardiac ganglia)
-
External and internal buffer solutions
-
Perfusion system
-
This compound and relevant agonists/antagonists
Procedure:
-
Cell Preparation: Prepare a suspension of the desired neurons.
-
Recording Configuration: Transfer cells to a recording chamber on the microscope stage, perfused with external buffer. Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "gigaseal" with a single neuron.
-
Whole-Cell Access: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -80 mV).
-
Elicit Currents: Apply a voltage-step protocol to elicit the ion channel currents of interest (e.g., step from -80 mV to 0 mV to open voltage-gated calcium channels). Record the resulting currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with a solution containing this compound (often in the presence of a low concentration of an agonist like ACh to observe PAM effects).
-
Record Modulated Currents: Apply the same voltage-step protocol and record the currents in the presence of the drug.
-
Washout: Perfuse with the control external buffer to wash out the drug and observe if the current returns to baseline levels.
-
Data Analysis: Measure the peak amplitude of the currents before, during, and after drug application to quantify the percentage of inhibition or potentiation.
Cocaine vs. Food Choice Behavioral Assay
This protocol is based on studies evaluating the efficacy of this compound in reducing cocaine-seeking behavior.[6]
Objective: To assess if this compound can shift choice behavior away from a drug reinforcer (cocaine) towards a natural reinforcer (food).
Materials:
-
Operant conditioning chambers equipped with two levers, a liquid food dispenser, and an intravenous infusion system.
-
Rats fitted with intravenous catheters.
-
This compound, cocaine, and vehicle solutions.
Procedure:
-
Training: Train rats to self-administer intravenous cocaine infusions by pressing one lever and to receive a liquid food reward by pressing another lever.
-
Choice Session Design: Structure daily sessions into components where the "price" of each reinforcer changes, forcing the animal to make economic choices. For example, the number of lever presses required per reward can increase throughout the session.
-
Baseline Stability: Train rats until they show a stable pattern of choice behavior over several consecutive days.
-
Acute Dosing: Administer single doses of this compound or vehicle 30 minutes before the start of a choice session. Test a range of doses in a counterbalanced order, with washout periods in between.
-
Repeated Dosing: Following acute testing, administer a selected dose of this compound daily for a set period (e.g., 7 consecutive days) to evaluate its effects with repeated administration and to check for tolerance or sensitization.
-
Post-Treatment Follow-up: After the repeated dosing phase, continue to run choice sessions without the drug to assess any lasting effects.
-
Data Analysis: The primary measures are the number of cocaine infusions and food rewards earned at each "price." Analyze how this compound administration shifts the allocation of behavior between the two reinforcers compared to baseline/vehicle conditions.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and potential therapeutic lead for disorders characterized by hyperdopaminergic states. Its mechanism as a selective M4 PAM allows for a nuanced dampening of dopamine signaling, both by reducing presynaptic release and by counteracting postsynaptic D1 receptor-mediated effects.[6] Quantitative preclinical data clearly demonstrates that this modulation translates into a significant reduction of the neurochemical and behavioral effects of cocaine.[6][7] The detailed protocols provided herein offer a roadmap for further investigation into this compound and other M4 modulators. Future research should continue to explore the long-term efficacy and safety of this compound, its effects on other neurotransmitter systems, and its potential application in other CNS disorders where dopamine dysregulation is a key pathological feature.
References
- 1. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M4 receptor - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to VU0152099 and its Effects on the M4 Muscarinic Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the striatum and other key areas of the central nervous system (CNS), represents a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and substance use disorder. Its activation is known to modulate dopaminergic neurotransmission, offering a mechanism to counteract the dopamine (B1211576) hyperactivity implicated in these conditions. However, the development of direct orthosteric agonists has been hampered by a lack of subtype selectivity, leading to undesirable side effects. VU0152099 has emerged as a critical tool compound and a lead for therapeutic development. It is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M4 receptor. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, the experimental protocols used for its characterization, and its effects on M4-mediated signaling pathways.
Mechanism of Action: A Positive Allosteric Modulator
This compound exerts its effects not by directly activating the M4 receptor, but by binding to a distinct allosteric site.[1] This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[1] Critically, this compound has no agonist activity on its own, meaning its potentiating effect is dependent on the presence of ACh.[1][2] Radioligand binding studies have confirmed that this compound does not displace orthosteric antagonists like [³H]N-methylscopolamine ([³H]NMS), even at high concentrations, which is a hallmark of an allosteric mechanism.[1] Instead, it produces a significant leftward shift in the dose-response curve of ACh, indicating a potentiation of its natural function.[1][2]
dot
References
The Pharmacology of VU0152099: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous ligand, acetylcholine. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used to characterize this compound. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Mechanism of Action
This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine (ACh) binds.[1] This allosteric binding potentiates the receptor's response to ACh, leading to an increased affinity of the receptor for its natural ligand and an enhancement of the downstream signaling cascade upon ACh binding.[1] this compound itself does not possess agonist activity at the M4 receptor.[1][2]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized using various assays to determine its potency, efficacy, and selectivity.
Potency and Efficacy
The potency and efficacy of this compound as an M4 PAM have been evaluated in several functional assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 cells co-expressing rM4 and Gqi5 | EC50 | 403 ± 117 nM | [1] |
| Calcium Mobilization | HEK293 cells co-expressing rM4 and Gqi5 | ACh Potentiation | 30-fold shift in ACh CRC at 30 µM | [1] |
| GIRK-Mediated Thallium Flux | HEK293 cells co-expressing hM4 and GIRK1/2 | EC50 | 1.2 ± 0.3 µM | [1] |
| Radioligand Binding ([3H]NMS displacement) | Membranes from rM4 expressing cells | ACh Ki Shift | 252 ± 17.9 nM (vehicle) to 10.4 ± 0.91 nM | [1] |
CRC: Concentration-Response Curve
Selectivity
This compound exhibits high selectivity for the M4 receptor subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5) and a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][3]
-
Muscarinic Receptor Selectivity: In calcium mobilization assays, this compound (up to 30 µM) had no effect on the ACh dose-response curves at M1, M2, M3, and M5 receptors.[1]
-
Ancillary Pharmacology: When screened against a panel of 68 GPCRs, ion channels, and transporters, this compound showed a clean ancillary pharmacology profile.[1] The only notable off-target activity detected was weak antagonist activity at the serotonin (B10506) 2B (5-HT2B) receptor.[1][4][5]
In Vivo Pharmacology
The in vivo effects of this compound have been investigated in rodent models, demonstrating its central nervous system (CNS) activity and potential therapeutic utility.
Reversal of Amphetamine-Induced Hyperlocomotion
In rats, this compound has been shown to reverse hyperlocomotion induced by amphetamine, a preclinical model sensitive to antipsychotic agents.[1][2] This finding suggests a potential role for M4 PAMs in the treatment of psychosis.
Effects on Cocaine Self-Administration
Studies in rat models of cocaine self-administration have demonstrated that this compound can reduce cocaine choice and intake.[4][5][6][7][8] These effects are progressive and augment with repeated administration.[4][5][6][7][8] Notably, the suppressive effects of this compound on cocaine-taking behavior are not associated with a rebound or lasting effects after treatment cessation.[4][5][6][7][8]
Signaling Pathways
The M4 receptor is a Gi/o-coupled GPCR. Activation of the M4 receptor by acetylcholine, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M4 receptor activation also modulates various ion channels, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] In the striatum, M4 receptors are strategically located to modulate dopamine (B1211576) signaling, which is crucial for their effects on behaviors like cocaine self-administration.[4] M4 receptors can inhibit corticostriatal glutamatergic signaling onto both D1- and D2-expressing medium spiny neurons (MSNs).[4]
Caption: Simplified M4 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.
-
Method:
-
Membranes were prepared from cells stably expressing the rat M4 (rM4) receptor.
-
Equilibrium competition binding assays were performed using the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS) at a concentration of 0.1 nM.
-
The ability of increasing concentrations of this compound to displace [3H]NMS was assessed.
-
To determine the effect on ACh affinity, competition binding assays were performed with increasing concentrations of ACh in the presence or absence of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The Ki values for ACh were calculated using the Cheng-Prusoff equation.[1]
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
-
Objective: To measure the functional potentiation of M4 receptor activation by this compound.
-
Method:
-
HEK293 cells were engineered to stably co-express the Gi/o-coupled M4 receptor and a chimeric G-protein (Gqi5). This chimeric G-protein links the M4 receptor to the phospholipase Cβ/Ca2+ pathway.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of this compound or vehicle.
-
An EC20 concentration of acetylcholine was added to stimulate the M4 receptor.
-
Changes in intracellular calcium levels were measured using a fluorometric imaging plate reader.
-
Data were normalized as a percentage of the maximal response to a high concentration of ACh to determine the EC50 of this compound.[1]
-
GIRK-Mediated Thallium Flux Assay
-
Objective: To assess the potentiation of M4-mediated ion channel activation by this compound.
-
Method:
-
HEK293 cells stably co-expressing the human M4 receptor and heteromeric GIRK1/2 channels were used.
-
Cells were loaded with a thallium-sensitive fluorescent indicator dye.
-
Cells were pre-incubated with this compound.
-
An EC20 concentration of acetylcholine was added in the presence of thallium ions.
-
The influx of thallium through the activated GIRK channels was measured by the change in fluorescence.
-
Data were analyzed to determine the EC50 of this compound for potentiating the ACh response.[1]
-
In Vivo Amphetamine-Induced Hyperlocomotion
-
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of psychosis.
-
Method:
-
Male Sprague-Dawley rats were used for the study.
-
Animals were habituated to open-field chambers.
-
Rats were pretreated with either vehicle or this compound (e.g., 56.6 mg/kg, i.p.).
-
Following the pretreatment period, all rats received an injection of amphetamine (e.g., 1 mg/kg, s.c.).
-
Locomotor activity was measured for a defined period (e.g., 60 minutes) after the amphetamine injection.
-
Data were analyzed to compare the locomotor activity of the this compound-treated group to the vehicle-treated control group.[1]
-
Conclusion
This compound is a valuable pharmacological tool for studying the M4 muscarinic acetylcholine receptor. Its high potency and selectivity as a positive allosteric modulator have been demonstrated through a variety of in vitro and in vivo experiments. The findings from studies on this compound have provided significant insights into the therapeutic potential of M4 PAMs for treating central nervous system disorders, including psychosis and substance use disorders. This technical guide summarizes the key pharmacological properties and experimental methodologies associated with this compound, providing a foundation for further research and development in this area.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated administration of the selective M 4 PAM this compound on cocaine versus food choice in male rats [dspace.mit.edu]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Modulatory Role of VU0152099 on Acetylcholine Signaling: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mechanism of action and its impact on acetylcholine signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions.
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This modulatory activity is achieved by binding to an allosteric site on the M4 receptor, which is distinct from the orthosteric site where acetylcholine binds.[1] This binding event increases the affinity of acetylcholine for the M4 receptor, thereby potentiating its signaling effects.[1] Studies have shown that this compound is highly selective for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, and M5), making it a valuable tool for dissecting the specific roles of M4 receptor signaling in the central nervous system.[1]
Quantitative Analysis of this compound's Potency and Efficacy
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| EC50 | 403 ± 117 nM | M4-mediated calcium response | [1] |
Table 2: Effect of this compound on Acetylcholine Affinity and Potency
| Parameter | Condition | Value | Fold Shift | Reference |
| ACh Ki | Vehicle | 252 ± 17.9 nM | - | [1] |
| ACh Ki | + this compound | 10.4 ± 0.91 nM | ~24 | [1] |
| ACh Potency (Thallium Flux) | Vehicle | 77 ± 1.2 nM | - | [1] |
| ACh Potency (Thallium Flux) | + this compound (10 µM) | 2.09 ± 0.3 nM | ~37 | [1] |
Impact on Acetylcholine Signaling Pathways
This compound, by potentiating M4 receptor activation, significantly influences downstream signaling cascades. The M4 receptor is a Gi/o-coupled receptor, and its activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Furthermore, the βγ subunits of the G-protein can directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization and reduced excitability.
A critical consequence of M4 receptor activation, potentiated by this compound, is the modulation of dopamine (B1211576) release in brain regions such as the striatum. M4 receptors are expressed on cholinergic interneurons and on medium spiny neurons.[2] By inhibiting acetylcholine release from cholinergic interneurons, M4 activation can indirectly reduce dopamine release. This is because acetylcholine, acting on nicotinic receptors on dopaminergic terminals, normally facilitates dopamine release. Therefore, potentiation of M4 signaling by this compound can lead to a dampening of dopamine-mediated neurotransmission. This mechanism is thought to underlie the antipsychotic-like effects observed in preclinical models.[1][3]
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor are cultured in standard media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Stimulation: After a brief incubation with this compound, an EC20 concentration of acetylcholine is added to stimulate the M4 receptors.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized to the maximal response induced by a saturating concentration of acetylcholine. The EC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]
Radioligand Binding Assay
This assay is performed to assess the effect of this compound on the binding affinity of acetylcholine to the M4 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the rat M4 receptor.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of acetylcholine, in the presence or absence of a fixed concentration of this compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The ability of acetylcholine to displace [3H]NMS binding is analyzed to determine the inhibitory constant (Ki) of acetylcholine in the presence and absence of this compound. A leftward shift in the acetylcholine competition curve in the presence of this compound indicates an increase in acetylcholine's affinity for the receptor.[1]
In Vivo Behavioral Assessment: Amphetamine-Induced Hyperlocomotion
This experiment evaluates the potential antipsychotic-like effects of this compound.
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Habituation: Rats are placed in open-field chambers for a 30-minute habituation period.
-
Pretreatment: Animals are administered either vehicle or this compound (e.g., 56.6 mg/kg, i.p.) and returned to the open-field chambers for a 30-minute pretreatment period.
-
Stimulant Challenge: All rats receive an injection of amphetamine (e.g., 1 mg/kg, s.c.).
-
Locomotor Activity Measurement: Locomotor activity is recorded for an additional 60 minutes.
-
Data Analysis: The total distance traveled or other measures of locomotor activity are compared between the vehicle- and this compound-treated groups to determine if the M4 PAM can attenuate the stimulant-induced hyperlocomotion.[1]
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of M4 muscarinic acetylcholine receptor signaling in the brain. Its high selectivity and potent positive allosteric modulatory activity have enabled a deeper understanding of the M4 receptor's involvement in regulating dopaminergic pathways, with significant implications for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of M4 receptor modulation.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
The M4 PAM VU0152099: A Technical Guide to its Central Nervous System Effects
Executive Summary
VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Extensive preclinical research has demonstrated its potential therapeutic utility in treating central nervous system disorders, particularly schizophrenia and substance use disorders.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative pharmacological data, outlining experimental protocols, and visualizing its associated signaling pathways and workflows. This compound acts by enhancing the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M4 receptor, thereby offering a nuanced approach to receptor modulation.[1] Its efficacy in animal models predictive of antipsychotic activity and its ability to reduce cocaine self-administration highlight its significance as a valuable tool compound and a potential therapeutic lead.[1][2][4]
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is topographically distinct from the orthosteric site where acetylcholine (ACh) binds.[1] This allosteric binding does not activate the receptor on its own; this compound has no intrinsic agonist activity.[1] Instead, its primary mechanism is to potentiate the receptor's response to ACh. This is achieved by increasing the affinity of the M4 receptor for acetylcholine, resulting in a significant leftward shift in the ACh concentration-response curve.[1] This modulatory action allows for the amplification of natural, phasic cholinergic signaling without causing tonic, non-physiological receptor activation.
Quantitative Pharmacology Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The data below summarizes its potency, efficacy, and selectivity.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Assay Type | Species/Cell Line | Value | Reference |
| EC50 | GIRK-Mediated Thallium Flux | HEK293 (human M4) | 1.2 ± 0.3 µM | [1] |
| ACh Ki (Vehicle) | [3H]NMS Radioligand Binding | CHO (rat M4) | 252 ± 17.9 nM | [1] |
| ACh Ki (+this compound) | [3H]NMS Radioligand Binding | CHO (rat M4) | 10.4 ± 0.91 nM | [1] |
| Fold Shift in ACh Potency | [3H]NMS Radioligand Binding | CHO (rat M4) | ~24-fold | [1] |
| Agonist Activity | Calcium Mobilization / Thallium Flux | Various | None Detected | [1] |
| Selectivity | Calcium Mobilization | M1, M2, M3, M5 | No effect up to 30 µM | [1] |
| Off-Target Activity | Ancillary Pharmacology Screen | 5-HT2B Receptor | Weak Antagonist | [2] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Model | Species | Dose(s) | Route | Key Finding | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | 56.6 mg/kg | i.p. | Reverses hyperlocomotor activity | [1] |
| Cocaine vs. Food Choice | Rat | 1.8 mg/kg (acute) | i.p. | Significantly reduced cocaine choice | [2] |
| Cocaine vs. Food Choice | Rat | 1.8 mg/kg/day (7 days) | i.p. | Progressively suppressed cocaine choice | [2][4] |
Central Nervous System Signaling Pathways
M4 receptors are strategically expressed in key brain regions associated with psychosis and addiction, including the striatum, prefrontal cortex, and hippocampus.[2] In the striatum, M4 receptors are located on presynaptic terminals of corticostriatal glutamatergic neurons, on cholinergic interneurons, and postsynaptically on D1 receptor-expressing medium spiny neurons (MSNs).[2] The therapeutic effects of this compound are believed to stem from its ability to enhance M4-mediated modulation of both dopamine (B1211576) and glutamate (B1630785) signaling. By potentiating M4 function, this compound can inhibit glutamate release from cortical afferents and functionally oppose D1 receptor signaling in the nucleus accumbens, thereby dampening the excessive dopaminergic activity implicated in psychosis and drug reinforcement.[2][5]
Experimental Protocols
The following sections describe the methodologies for key experiments cited in this guide.
Radioligand Binding Assay
To determine the allosteric mechanism of this compound, equilibrium radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 (rM4) receptor.[1] The ability of this compound to displace the orthosteric antagonist radioligand, [3H]N-methylscopolamine ([3H]NMS), was assessed.[1] For determining the effect on agonist affinity, membranes were incubated with a fixed concentration of [3H]NMS and varying concentrations of acetylcholine, in either the presence of vehicle or this compound.[1] The inhibition constant (Ki) for acetylcholine was then calculated to quantify the shift in binding affinity.[1]
In Vivo Amphetamine-Induced Hyperlocomotion
This protocol assesses the potential antipsychotic activity of this compound.[1] Male Sprague-Dawley rats were placed in open-field chambers for a 30-minute habituation period.[1] Following habituation, rats received an intraperitoneal (i.p.) injection of either vehicle or this compound (56.6 mg/kg) and were monitored for an additional 30 minutes.[1] Subsequently, all animals received a subcutaneous (s.c.) injection of d-amphetamine (1 mg/kg) to induce hyperlocomotion.[1] Locomotor activity was then measured for 60 minutes.[1] Data were analyzed using a one-way ANOVA with Dunnett's test for comparison against the vehicle + amphetamine control group.[1]
Cocaine vs. Food Choice Assay
This self-administration paradigm evaluates the effect of this compound on the relative reinforcing efficacy of cocaine. Male Sprague-Dawley rats were trained in operant chambers to choose between intravenous infusions of cocaine and deliveries of a liquid food reinforcer.[2] Once stable choice behavior was established, the effects of acute and repeated administration of this compound were tested. For acute testing, rats received single i.p. injections of this compound (0.32-5.6 mg/kg) 30 minutes before the session.[2] For repeated administration studies, a dose of 1.8 mg/kg was administered i.p. once daily for seven consecutive days.[2] The primary endpoints were the percentage of choices directed towards cocaine and the total number of cocaine and food reinforcers earned.[2]
Conclusion
This compound is a well-characterized M4 positive allosteric modulator with a clear mechanism of action and robust effects in preclinical CNS models. Its ability to selectively potentiate M4 receptor function provides a powerful pharmacological tool for dissecting the role of this receptor in neurologic and psychiatric disorders. The compound's demonstrated efficacy in models of psychosis and cocaine addiction validates the M4 receptor as a promising therapeutic target.[1][2][3][4] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in advancing M4-targeted therapeutics.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for VU0152099 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of VU0152099, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in rodent studies. The following sections summarize quantitative data from key studies, offer detailed experimental protocols, and provide visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound and its structurally related analog, VU0152100, in rodent models. These compounds are often used interchangeably in research settings.
| Compound | Species | Dosage Range (mg/kg) | Route of Administration | Vehicle | Study Focus | Reference |
| This compound | Rat | 0.32 - 5.6 | Intraperitoneal (IP) | 5% Tween80 in deionized water | Cocaine vs. food choice | [1][2] |
| VU0152100 | Mouse | 0.1 - 1.0 | Intraperitoneal (IP) | 10% Tween80 in 0.9% saline | Cocaine self-administration and hyperlocomotion | [3] |
| VU0152100 | Rat | 56.6 | Intraperitoneal (IP) | Not specified | Amphetamine-induced hyperlocomotion | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a this compound solution for in vivo rodent studies.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water or 0.9% saline
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The final injection volume should be between 5-10 mL/kg for rats and mice.
-
Prepare the vehicle solution.
-
For a 5% Tween 80 solution: Add 5 mL of Tween 80 to 95 mL of sterile deionized water.
-
For a 10% Tween 80 solution: Add 10 mL of Tween 80 to 90 mL of sterile 0.9% saline.
-
-
Dissolve this compound in Tween 80.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of pure Tween 80 to the powder to create a paste or slurry. This initial step is crucial for proper solubilization.
-
-
Add the aqueous component. Gradually add the sterile deionized water or saline to the Tween 80/VU0152099 mixture while continuously vortexing or stirring. It is recommended to add the aqueous solution in small aliquots to ensure complete dissolution. Some studies recommend stirring in lukewarm Tween80 before dilution[1].
-
Ensure complete dissolution. Continue to vortex or stir the solution until the this compound is completely dissolved and the solution is clear. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.
-
Final formulation. The final solution should be prepared fresh daily before administration[1].
-
Administration. Administer the solution via intraperitoneal (IP) injection.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol provides a step-by-step guide for performing an IP injection in rats and mice.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle of appropriate gauge (23-25g for rats, 25-27g for mice)
-
70% ethanol (B145695) wipes
-
Appropriate restraint device (if necessary)
Procedure:
-
Animal Restraint:
-
Mouse: Gently grasp the mouse by the scruff of the neck to immobilize the head. Secure the tail with the same hand. The abdomen should be exposed and slightly tilted downwards.
-
Rat: For a one-person technique, wrap the rat in a towel, leaving the head and abdomen exposed. For a two-person technique, one person restrains the rat by holding its head and upper torso while the other performs the injection. The animal should be positioned on its back with its head tilted slightly down.
-
-
Locate the Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Prepare the Injection Site: Swab the injection site with a 70% ethanol wipe.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Aspirate slightly by pulling back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn.
-
If aspiration is clear, slowly inject the solution.
-
-
Withdraw the Needle: Remove the needle swiftly and return the animal to its cage.
-
Monitoring: Observe the animal for a few minutes post-injection for any signs of distress.
Protocol 3: Cocaine Self-Administration Paradigm
This protocol outlines a typical workflow for a cocaine self-administration study in rats, a model used to assess the effects of this compound on addiction-related behaviors[1][5].
Phases of the Study:
-
Surgical Implantation of Intravenous Catheter:
-
Anesthetize the rat following approved protocols.
-
Surgically implant a chronic indwelling catheter into the jugular vein.
-
The external part of the catheter exits from the mid-scapular region.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Acquisition of Cocaine Self-Administration:
-
Place the rat in an operant conditioning chamber equipped with two levers (active and inactive) and a cue light.
-
Connect the rat's catheter to a syringe pump containing a cocaine solution.
-
Pressing the active lever results in an intravenous infusion of cocaine and the presentation of a cue (e.g., light and/or tone).
-
Pressing the inactive lever has no consequence.
-
Continue daily sessions until a stable pattern of responding is established.
-
-
This compound Treatment:
-
Once stable self-administration is achieved, administer this compound (or vehicle) via IP injection at a predetermined time before the self-administration session (e.g., 30 minutes prior).
-
Record the number of active and inactive lever presses to assess the effect of this compound on cocaine intake.
-
-
Extinction and Reinstatement (Optional):
-
Extinction: After the treatment phase, active lever presses no longer result in cocaine infusion or cue presentation. This continues until responding decreases to a baseline level.
-
Reinstatement: To model relapse, reintroduce a cocaine-priming injection or the cocaine-associated cues and measure the reinstatement of lever pressing. This compound can be administered before the reinstatement test to evaluate its effect on relapse behavior.
-
Visualizations
Signaling Pathway
Caption: M4 muscarinic acetylcholine receptor signaling pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intraperitoneal Injection of VU0152099 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, in rats for preclinical research.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[1] |
| Chemical Formula | C18H17N3O3S[1] |
| Molar Mass | 355.41 g/mol [1] |
Mechanism of Action
This compound is a positive allosteric modulator that potentiates the activity of the M4 muscarinic acetylcholine receptor in the presence of the endogenous agonist, acetylcholine.[1][2][3] It does not possess agonist activity on its own.[1][2][3] The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This modulation of a key secondary messenger can influence various downstream cellular processes. Additionally, M4 receptor activation can regulate dopaminergic neurotransmission, which is a critical aspect of its potential therapeutic effects.[4]
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (10% Tween 80)
This protocol is adapted from a study investigating the effects of this compound on amphetamine-induced hyperlocomotion in rats.
Materials:
-
This compound powder
-
Tween 80
-
Double deionized water
-
1 N NaOH
-
Sonicator
-
Sterile vials
-
Sterile syringes and needles (23-25 gauge recommended)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a 10% Tween 80 solution in double deionized water.
-
Dissolve the this compound in the 10% Tween 80 solution to achieve the target concentration (e.g., 56.6 mg/ml).[2]
-
Adjust the pH of the solution to approximately 7.0 using 1 N NaOH.[2]
-
Sonicate the solution until a uniform and homogenous suspension is obtained.[2]
-
Draw the solution into sterile syringes for administration. The typical injection volume is 1.0 ml/kg body weight.[5]
Protocol 2: Preparation of this compound for Intraperitoneal Injection (5% Tween 80)
This protocol has been used in studies evaluating the effect of this compound on cocaine self-administration in rats.[5]
Materials:
-
This compound powder
-
Tween 80
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Sterile vials
-
Sterile syringes and needles (23-25 gauge recommended)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of lukewarm Tween 80 to the powder and stir to create a paste.
-
Gradually add sterile deionized water while stirring to reach the desired final concentration of this compound and a final concentration of 5% Tween 80.[5]
-
Continue stirring until the compound is fully suspended.
-
Prepare fresh daily.[5]
-
Draw the solution into sterile syringes for administration.
Intraperitoneal Injection Procedure in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (23-25 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Restraint: Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.
-
Locate Injection Site: The preferred site for intraperitoneal injection is the lower right abdominal quadrant to avoid the cecum.[6]
-
Disinfect: Swab the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should be drawn into the syringe).
-
Administer: Inject the solution smoothly.
-
Withdraw: Remove the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Monitor: Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow for Behavioral Studies
Quantitative Data
Pharmacokinetic Data of this compound in Rats
The following table summarizes the concentration of this compound in the blood and brain of male Sprague-Dawley rats at various time points following a single intraperitoneal injection of 56.6 mg/kg.[2]
| Time (hours) | Mean Blood Concentration (ng/mL) | Mean Brain Concentration (ng/g) |
| 0.5 | 10,867 | 4,267 |
| 1 | 8,933 | 5,833 |
| 2 | 5,467 | 4,133 |
| 4 | 2,133 | 1,867 |
Dose-Response Effects of this compound on Cocaine Choice in Rats
The following table shows the effect of various acute doses of this compound on the percentage of cocaine choice in rats trained to self-administer cocaine or receive a food reinforcer.[7]
| This compound Dose (mg/kg, i.p.) | Percent Cocaine Choice (Mean ± SEM) |
| Vehicle | 85.3 ± 3.7 |
| 0.32 | 79.4 ± 5.9 |
| 1.0 | 76.5 ± 6.8 |
| 1.8 | 68.2 ± 8.1* |
| 3.2 | 72.1 ± 7.5 |
| 5.6 | 80.1 ± 5.4 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05).[7]
References
- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recommended Vehicle Solutions for VU0152099
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) with an EC50 of 0.4 µM for the rat M4 receptor.[1] It is a valuable tool for studying the therapeutic potential of M4 modulation in various central nervous system disorders. Due to its physicochemical properties, selecting an appropriate solvent and vehicle system is critical for achieving accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for dissolving and preparing this compound solutions for experimental use.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is a key factor in the preparation of stock and working solutions. The following table summarizes the available quantitative data.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL | 211.02 mM | Sonication is recommended to aid dissolution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 3.52 mM | This vehicle system provides a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 3.52 mM | An alternative vehicle for in vivo administration, resulting in a clear solution.[1] |
| 5% Tween-80 in sterile deionized water | Not specified | Not specified | Used for in vivo studies. The compound is first stirred in lukewarm Tween-80 and then diluted.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later dilution into aqueous buffers or in vivo vehicle solutions.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 75 mg/mL stock solution, add 1 mL of DMSO to 75 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle heating may also be applied if necessary.[1]
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (DMSO/PEG300/Tween-80/Saline)
This protocol provides a vehicle solution suitable for systemic administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
This procedure is for preparing 1 mL of a 1.25 mg/mL working solution. Adjust volumes as needed.
-
Add 100 µL of a 12.5 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and uniform. This vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Protocol 3: Preparation of this compound for In Vivo Administration (DMSO/SBE-β-CD/Saline)
This protocol offers an alternative vehicle using sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to improve solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile tubes for mixing
Procedure:
This procedure is for preparing 1 mL of a 1.25 mg/mL working solution. Adjust volumes as needed.
-
Prepare a 20% SBE-β-CD solution by dissolving it in sterile saline.
-
Add 100 µL of a 12.5 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This vehicle consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
It is recommended to prepare this working solution fresh on the day of use.
Mandatory Visualization
The following diagram illustrates the general workflow for preparing a this compound solution for experimental use, from the initial stock solution to the final working solution.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for VU0152099 in Amphetamine-Induced Hyperlocomotion Studies
These application notes provide a comprehensive overview and detailed protocols for utilizing VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, in preclinical studies of amphetamine-induced hyperlocomotion. This model is a well-established paradigm for screening potential antipsychotic agents.
Introduction
Amphetamine-induced hyperlocomotion in rodents is a widely used behavioral model that mimics the hyperdopaminergic state associated with psychosis. The underlying mechanism involves the increased release of dopamine (B1211576) in the striatum, a key brain region for motor control. Muscarinic acetylcholine receptors, particularly the M4 subtype, are highly expressed in the striatum and play a crucial role in modulating dopaminergic activity. This compound is a selective M4 PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine. By potentiating M4 receptor function, this compound is hypothesized to attenuate the excessive dopamine signaling induced by amphetamine, thereby reducing hyperlocomotion. This makes it a valuable tool for research into novel antipsychotic drug discovery.
Data Presentation
The following tables summarize the key quantitative data from a representative study investigating the effects of this compound on amphetamine-induced hyperlocomotion in rats.
Table 1: Experimental Animals and Housing
| Parameter | Details |
| Species | Rat |
| Strain | Sprague-Dawley |
| Sex | Male |
| Weight | 270-300 g |
| Housing | Housed in pairs |
| Light/Dark Cycle | 12-hour light/12-hour dark (lights on at 6:00 AM) |
| Food and Water | Ad libitum |
Table 2: Drug Administration Details
| Drug | Dose | Route of Administration | Vehicle | Pre-treatment Time |
| This compound | 56.6 mg/kg | Intraperitoneal (i.p.) | Not specified | 30 minutes |
| Amphetamine | 1 mg/kg | Subcutaneous (s.c.) | Not specified | N/A |
Table 3: Summary of Behavioral Effects
| Treatment Group | Effect on Locomotor Activity |
| Vehicle + Amphetamine | Induces hyperlocomotion |
| This compound + Amphetamine | Reverses amphetamine-induced hyperlocomotion |
Experimental Protocols
This section provides a detailed methodology for conducting an amphetamine-induced hyperlocomotion study with this compound.
Materials:
-
This compound
-
Amphetamine
-
Appropriate vehicle for drug dissolution
-
Male Sprague-Dawley rats (270-300 g)
-
Open-field activity chambers equipped with infrared photobeams (e.g., SmartFrame Open Field System)
-
Syringes and needles for i.p. and s.c. injections
-
Animal scale
Procedure:
-
Animal Acclimation: Upon arrival, allow the rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the study to minimize stress.
-
Habituation to the Test Environment: On the day of the experiment, place the rats individually into the open-field chambers and allow them to habituate for a 30-minute period. This initial activity data is typically not included in the final analysis.[1]
-
This compound Administration: Following the habituation period, administer this compound (56.6 mg/kg, i.p.) or the vehicle to the rats.[1] Place the animals back into the open-field chambers and record their locomotor activity for an additional 30 minutes.[1]
-
Amphetamine Administration: After the 30-minute this compound pre-treatment period, administer amphetamine (1 mg/kg, s.c.) to all rats.[1]
-
Data Collection: Immediately after the amphetamine injection, record the locomotor activity for 60 minutes.[1] Locomotor activity is typically measured as the number of photobeam breaks, which are automatically recorded by the system software. Data is often binned into 5-minute intervals for analysis.[1]
-
Data Analysis: The primary endpoint is the total locomotor activity (e.g., total beam breaks) during the 60-minute post-amphetamine period. Statistical analysis, such as a one-way ANOVA followed by Dunnett's test for comparison with the vehicle + amphetamine control group, can be used to determine the significance of the results.[1]
Visualizations
Experimental Workflow Diagram
M1 Muscarinic Receptor Signaling Pathway in the Striatum
While this compound is an M4 PAM, understanding the broader context of muscarinic receptor signaling in the striatum is crucial. M1 receptors, which are also highly expressed in this region, are coupled to Gq/11 proteins and play a significant role in modulating neuronal excitability and dopamine release.
References
Application Notes and Protocols for VU0152099 in Cocaine Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, in preclinical cocaine self-administration studies. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Cocaine use disorder remains a significant public health concern with limited effective pharmacological treatments. The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target due to its role in modulating dopamine (B1211576) signaling in brain regions critical for reward and addiction, such as the striatum. This compound acts as an M4 PAM, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. Preclinical studies have demonstrated its potential to reduce cocaine-seeking and taking behaviors, suggesting its utility as a candidate pharmacotherapy. These notes are intended to facilitate the design and execution of studies investigating the effects of this compound in rodent models of cocaine self-administration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cocaine self-administration as reported in the literature. These data are primarily derived from studies utilizing a choice procedure where animals can choose between infusions of cocaine and a food reinforcer.
Table 1: Acute Effects of this compound on Cocaine Choice in Rats [1]
| This compound Dose (mg/kg, i.p.) | % Cocaine Choice (vs. Baseline) | Cocaine Reinforcers Taken (vs. Baseline) | Food Reinforcers Taken (vs. Baseline) |
| 0.32 | Modest downward trend | Modest downward trend | Non-significant trend for increase |
| 1.0 | Modest downward trend | Modest downward trend | Non-significant trend for increase |
| 1.8 | Approached significance (p=0.07) | Statistically significant downward shift (p=0.03) | Non-significant trend for increase |
| 3.2 | Modest downward trend | Modest downward trend | Non-significant trend for increase |
| 5.6 | Modest downward trend | Modest downward trend | Non-significant trend for increase |
Table 2: Effects of Repeated (7-Day) Administration of this compound (1.8 mg/kg/day, i.p.) on Cocaine Choice in Rats [1]
| Day of Treatment | % Cocaine Choice (vs. Baseline) | Cocaine Reinforcers Taken (vs. Baseline) | Food Reinforcers Taken (vs. Baseline) |
| Day 1 | Modest downward shift | Modest downward shift | Non-significant increase |
| Day 7 | Marked suppression (p<0.05) | Markedly suppressed (p<0.05) | Increased (p<0.05) |
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling in the Striatum
The M4 receptor is a Gαi/o-coupled receptor highly expressed in the striatum, a key brain region in the reward pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This action counteracts the effects of dopamine D1 receptor activation, which stimulates adenylyl cyclase. By potentiating M4 receptor function, this compound can attenuate the downstream signaling cascades initiated by cocaine-induced dopamine surges.
Experimental Workflow for Cocaine Self-Administration Studies
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cocaine self-administration in rats.
Experimental Protocols
Drug Preparation
This compound Solution [1]
-
Vehicle: 5% Tween 80 in sterile deionized water.
-
Preparation: this compound is prepared fresh daily. Weigh the desired amount of this compound and add it to a sterile container. Add the required volume of Tween 80 and stir in lukewarm water until the compound is fully dissolved. Dilute with sterile deionized water to the final desired concentration and a 5% Tween 80 concentration.
-
Administration: Administer intraperitoneally (i.p.) at a volume of 1 ml/kg.
Cocaine Hydrochloride Solution [1]
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve cocaine hydrochloride in sterile saline to the desired concentration.
-
Storage: Store refrigerated.
-
Administration: Administer intravenously (i.v.) via the indwelling catheter.
Intravenous Catheter Implantation Surgery (Rat)
This protocol is a summary of standard procedures. All surgical procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Incision: Make a small incision over the jugular vein and a second small incision on the back between the scapulae.
-
Catheterization: Carefully isolate the jugular vein and make a small incision. Insert the catheter, which consists of silastic tubing attached to a back-mount pedestal, into the vein and advance it towards the heart. Secure the catheter in place with sutures.
-
Tunnelling: Tunnel the external part of the catheter subcutaneously from the neck incision to the back incision.
-
Securing: Secure the back-mount pedestal to the underlying muscle tissue with sutures.
-
Closing: Close all incisions with sutures or surgical staples.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary recommendations. Flush the catheter daily with heparinized saline to maintain patency. Allow the animal to recover for at least one week before starting behavioral experiments.
Cocaine Self-Administration Paradigms
a. Fixed-Ratio (FR) Schedule
This schedule is used for the initial acquisition and maintenance of cocaine self-administration.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the rat's indwelling catheter.
-
Acquisition (FR1): Place the rat in the operant chamber for a daily 2-hour session. Each press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light (e.g., for 5 seconds). Presses on the inactive lever have no programmed consequences. Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
Maintenance: Once responding is stable, the FR schedule can be increased (e.g., to FR5, where five lever presses are required for one infusion) to increase the behavioral output.
b. Progressive-Ratio (PR) Schedule
This schedule is used to assess the motivation to self-administer cocaine. The response requirement increases with each successive infusion until the animal ceases to respond (the "breakpoint").
-
Procedure: After establishing stable responding on an FR schedule, switch to a PR schedule. The response requirement for each subsequent infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...). The session ends when a set amount of time (e.g., 1 hour) has passed without a completed ratio. The breakpoint is the final ratio completed.
-
This compound Administration: Administer this compound or vehicle i.p. 30 minutes before the start of the PR session.
c. Cue-Induced Reinstatement Paradigm
This paradigm models relapse to drug-seeking behavior triggered by drug-associated cues.
-
Acquisition and Maintenance: Train rats to self-administer cocaine on an FR schedule as described above, with each infusion paired with a discrete cue (e.g., a light and/or tone).
-
Extinction: Following stable self-administration, begin extinction training. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the cue. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to <25% of the maintenance baseline).
-
Reinstatement Test: After extinction criteria are met, administer this compound or vehicle i.p. 30 minutes before the reinstatement test session. During the test session, presses on the active lever result in the presentation of the previously cocaine-paired cue, but no cocaine is delivered. An increase in active lever pressing compared to the end of extinction is indicative of cue-induced reinstatement of cocaine-seeking.
Conclusion
This compound shows promise as a pharmacological agent for reducing the reinforcing and motivational properties of cocaine. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of M4 receptor positive allosteric modulators in the context of cocaine use disorder. Careful adherence to established surgical and behavioral procedures is critical for obtaining reliable and reproducible data.
References
Application Notes and Protocols: Determining the Affinity of VU0152099 using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR M4).[1][2] As a PAM, this compound does not directly compete with the endogenous ligand, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, modulating the affinity and/or efficacy of the orthosteric ligand.[2] This application note provides a detailed protocol for a radioligand binding assay to characterize the allosteric modulatory effects of this compound on the M4 receptor.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[3][4] In the context of an allosteric modulator like this compound, these assays are crucial for determining its affinity and understanding its mechanism of action. The protocol described herein focuses on a competition binding assay format to measure the ability of this compound to enhance the binding affinity of the natural agonist, acetylcholine.
Principle of the Assay
This assay indirectly determines the affinity of the allosteric modulator this compound by measuring its effect on the binding of an orthosteric ligand. Since this compound is a PAM, it does not compete directly with orthosteric radioligands for binding.[2] Therefore, its affinity is not determined by a direct competition assay. Instead, we assess its ability to increase the binding affinity of the endogenous agonist, acetylcholine (ACh), in a competition experiment against a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS). An increase in the potency of ACh to displace the radiolabeled antagonist in the presence of this compound indicates a positive allosteric modulatory effect.
Data Presentation
The following tables summarize the quantitative data obtained from radioligand binding assays characterizing this compound.
Table 1: Effect of this compound on Orthosteric Radioligand Binding
| Compound | Radioligand | Cell Line | Assay Type | Result |
| This compound | [³H]NMS (0.1 nM) | Membranes from cells expressing rat M4 receptor | Competition Binding | No displacement up to 30 µM[2] |
| Atropine (control) | [³H]NMS (0.1 nM) | Membranes from cells expressing rat M4 receptor | Competition Binding | Kᵢ = 0.54 ± 0.1 nM[2] |
Table 2: Allosteric Modulation of Acetylcholine (ACh) Affinity by this compound
| Condition | Radioligand | Cell Line | ACh Kᵢ (nM) | Fold Shift in ACh Potency |
| Vehicle | [³H]NMS (0.1 nM) | Membranes from cells expressing rat M4 receptor | 252 ± 17.9[2] | - |
| This compound (10 µM) | [³H]NMS (0.1 nM) | Membranes from cells expressing rat M4 receptor | 10.4 ± 0.91[2] | ~24 |
Experimental Protocols
This section provides a detailed methodology for performing a radioligand competition binding assay to evaluate the allosteric modulatory properties of this compound on the M4 muscarinic receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line expressing the rat M4 muscarinic acetylcholine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Competitor: Acetylcholine (ACh) iodide.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
96-well Plates: For incubating the assay components.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum manifold for separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Procedure
1. Membrane Preparation: a. Culture cells expressing the rat M4 receptor to a sufficient density. b. Harvest the cells and centrifuge to obtain a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate at low speed to remove nuclei and large debris. e. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5] f. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. g. Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[5]
2. Competition Binding Assay Setup: a. Prepare serial dilutions of acetylcholine (ACh) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M. b. Prepare solutions of this compound in assay buffer at the desired concentration (e.g., 10 µM). Also prepare a vehicle control. c. Prepare a solution of the radioligand, [³H]NMS, in assay buffer at a concentration twice the final desired concentration (e.g., 0.2 nM for a final concentration of 0.1 nM). d. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Assay buffer.
- Non-specific Binding: 1 µM Atropine.
- ACh Competition (Vehicle): Serial dilutions of ACh + Vehicle.
- ACh Competition (this compound): Serial dilutions of ACh + this compound.
3. Incubation: a. To each well, add the appropriate components in the following order:
- 50 µL of assay buffer or competing ligand (ACh, Atropine).
- 50 µL of vehicle or this compound solution.
- 50 µL of cell membrane suspension (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).[5]
- 50 µL of [³H]NMS solution. b. The final assay volume should be 200-250 µL.[5] c. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
4. Filtration: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold.[5] b. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Quantification: a. Place the filters in scintillation vials or a compatible 96-well plate. b. Add scintillation cocktail to each vial/well and allow to equilibrate. c. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the mean CPM for each triplicate.
-
Determine the specific binding by subtracting the non-specific binding (CPM in the presence of 1 µM atropine) from the total binding (CPM in the absence of competitor).
-
For the competition curves, plot the percentage of specific binding against the logarithm of the ACh concentration for both the vehicle- and this compound-treated conditions.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value for ACh in each condition.
-
Calculate the Kᵢ value for ACh using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6][7]
-
The fold-shift in ACh potency is calculated by dividing the Kᵢ of ACh in the presence of the vehicle by the Kᵢ of ACh in the presence of this compound.
Visualizations
M4 Muscarinic Receptor Signaling Pathway
Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Concentration of VU0152099
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, which is a key target in the central nervous system (CNS) for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1] As a brain-penetrant compound, the accurate measurement of its concentration in brain tissue post-administration is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall assessment of its therapeutic potential. These application notes provide detailed protocols for the quantification of this compound in brain tissue, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
M4 Receptor Signaling Pathway
This compound does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous ligand, acetylcholine.[1] The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to neuronal hyperpolarization.
Caption: M4 Receptor Signaling Pathway Potentiated by this compound.
Pharmacokinetic Properties of this compound
Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting brain concentration studies. The compound has been optimized for improved physicochemical and pharmacokinetic properties, allowing for systemic administration and central nervous system penetration.[1]
| Parameter | Value | Species | Reference |
| Brain Half-Life (t½) | 1.25 hours | Rat | [2] |
| LogP | 3.65 | N/A | [1] |
| EC50 (rat M4 receptor) | 0.4 µM | Rat |
Experimental Protocols
Animal Dosing and Sample Collection
A typical experimental workflow for determining the brain concentration of this compound following systemic administration is outlined below.
Caption: Experimental Workflow for Brain Concentration Analysis.
1. Animal Dosing:
-
Species: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Administration: this compound can be dissolved in a vehicle such as 10% Tween 80 in sterile water for intraperitoneal (i.p.) injection. Doses used in behavioral studies have ranged from 1.8 mg/kg to 56.6 mg/kg.[2]
-
Time Points: Blood and brain samples should be collected at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile.
2. Sample Collection:
-
At each designated time point, animals are anesthetized (e.g., with isoflurane) and blood is collected via cardiac puncture into EDTA-containing tubes.
-
Immediately following blood collection, animals are euthanized, and the brain is rapidly excised, rinsed with ice-cold saline, blotted dry, and flash-frozen in liquid nitrogen.
-
Samples are stored at -80°C until analysis.
Brain Tissue Homogenization and Sample Preparation
1. Brain Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in 4 volumes (w/v) of ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4) using a mechanical homogenizer.
2. Protein Precipitation:
-
To a known volume of brain homogenate (e.g., 100 µL), add a known amount of an appropriate internal standard (structurally similar to this compound but with a different mass).
-
Add 3 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
3. Centrifugation and Extraction:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Liquid Chromatography (LC) Conditions (Suggested):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments.
-
This compound (MW: 381.49): Precursor [M+H]+ → Product Ion 1, Product Ion 2
-
Internal Standard: Precursor [M+H]+ → Product Ion
-
Quantification:
-
A standard curve is generated by spiking known concentrations of this compound into blank brain homogenate and processing these samples alongside the study samples.
-
The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Presentation and Interpretation
The brain concentration of this compound should be expressed as ng/g or µmol/g of brain tissue. This data can be used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).
Brain-to-Plasma Ratio (Kp): The Kp value provides an indication of the extent of brain penetration. It is calculated as the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a steady state.
Kp = Cbrain / Cplasma
Where:
-
Cbrain is the concentration of this compound in the brain.
-
Cplasma is the concentration of this compound in the plasma.
Conclusion
This application note provides a comprehensive framework for the measurement of this compound brain concentration. The detailed protocols for sample preparation and suggested starting points for LC-MS/MS method development will enable researchers to accurately quantify this promising M4 PAM in preclinical studies. The ability to correlate brain exposure with pharmacological effects is paramount in advancing our understanding of the therapeutic potential of this compound for CNS disorders.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0152099 Half-Life in Rat Brain and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of VU0152099, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), with a specific focus on its half-life in the rat brain. Detailed experimental protocols are provided to guide researchers in designing and executing similar studies.
Introduction
This compound is a valuable research tool for studying the therapeutic potential of mGluR4 modulation in various central nervous system (CNS) disorders. Understanding its pharmacokinetic profile, particularly its residence time in the brain, is crucial for interpreting pharmacological data and designing effective in vivo experiments. The half-life (t½) of a compound in the brain is a critical parameter that influences the dosing interval and the steady-state concentration at the target site.
Quantitative Data Summary
The reported half-life of this compound in the rat brain is 1.25 hours.[1] This relatively short half-life suggests that the compound is cleared from the brain at a moderate rate, which is an important consideration for designing both acute and chronic dosing regimens in preclinical studies. Accumulation of this compound in the brain is unlikely with repeated daily administration.[1]
| Parameter | Value | Species | Tissue | Reference |
| Half-life (t½) | 1.25 hours | Rat | Brain | [1] |
Signaling Pathway of mGluR4 and the Action of this compound
Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals. Its activation by the endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
This compound, as a positive allosteric modulator, does not bind to the same site as glutamate (the orthosteric site). Instead, it binds to a distinct allosteric site on the mGluR4 receptor. This binding event induces a conformational change in the receptor that enhances its sensitivity to glutamate. Consequently, in the presence of this compound, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate can be potentiated. This fine-tuning of glutamatergic signaling is a key mechanism of action for mGluR4 PAMs.[2]
Experimental Protocols
The following protocols provide a generalized framework for determining the half-life of a small molecule compound like this compound in the rat brain. Specific parameters may need to be optimized for the particular compound and analytical instrumentation.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the concentration-time profile of this compound in the rat brain following systemic administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for dosing (e.g., 10% Tween 80 in sterile water)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge
-
Analytical balance
Procedure:
-
Dosing: Administer a single dose of this compound to rats via the desired route (e.g., intraperitoneal injection). The dose should be selected based on previous efficacy studies, ensuring it is well-tolerated.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours) post-dosing, euthanize a cohort of rats (n=3-4 per time point) via an approved method.
-
Brain Extraction: Immediately following euthanasia, perfuse the circulatory system with ice-cold saline to remove blood from the brain. Rapidly dissect the whole brain, weigh it, and flash-freeze it in liquid nitrogen. Store samples at -80°C until analysis.
Brain Tissue Homogenization and Sample Preparation
Objective: To extract this compound from brain tissue for quantitative analysis.
Materials:
-
Frozen rat brains
-
Ice-cold homogenization buffer
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge tubes
-
Internal standard (IS) solution (a structurally similar compound to this compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Homogenization: To a pre-weighed, frozen brain sample, add a fixed volume of ice-cold homogenization buffer (e.g., 4 mL per gram of tissue). Homogenize the tissue on ice until a uniform consistency is achieved.
-
Aliquoting and Spiking: Transfer a known volume of the brain homogenate (e.g., 100 µL) to a clean centrifuge tube. Add a known amount of the internal standard solution.
-
Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile (B52724) to 1 volume of homogenate).
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound and internal standard, and transfer it to a clean tube for analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound in the brain extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Appropriate analytical column (e.g., C18)
Procedure:
-
Chromatographic Separation: Develop an HPLC method to achieve chromatographic separation of this compound and the internal standard from endogenous matrix components. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid) and flow rate.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of this compound and the internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for enhanced selectivity and sensitivity.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into blank brain homogenate. Process these standards in the same manner as the study samples.
-
Sample Analysis: Inject the processed study samples and calibration standards into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the study samples.
-
Half-Life Calculation: Plot the mean brain concentrations of this compound against time on a semi-logarithmic scale. The terminal elimination half-life (t½) can be calculated from the slope of the terminal phase of the concentration-time curve using the formula: t½ = 0.693 / k, where k is the elimination rate constant.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for determining the half-life of this compound in the rat brain.
Conclusion
This document provides essential information and standardized protocols for researchers investigating the pharmacokinetic properties of this compound in the rat brain. The provided half-life data and detailed methodologies will aid in the design of robust in vivo studies and facilitate the interpretation of experimental results. Adherence to these protocols, with appropriate optimization, will ensure the generation of high-quality, reproducible data in the field of CNS drug discovery and development.
References
Troubleshooting & Optimization
addressing VU0152099 solubility issues for in vivo experiments
This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges associated with VU0152099 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR M4).[1] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to its natural agonist, acetylcholine.[1] This modulation of the M4 receptor is explored for its therapeutic potential in central nervous system disorders by opposing dopaminergic signaling.[2]
Q2: Why is the solubility of this compound a concern for in vivo studies?
A2: Like many new chemical entities developed in drug discovery, this compound is a lipophilic compound with low aqueous solubility.[3] This inherent property makes it challenging to prepare homogenous, stable solutions at concentrations required for in vivo dosing, potentially leading to issues with bioavailability, dosing accuracy, and experimental reproducibility.
Q3: What are the common formulation strategies for poorly soluble compounds like this compound?
A3: Several strategies are employed to enhance the solubility and bioavailability of poorly water-soluble drugs for preclinical studies.[4][5][6] These can be broadly categorized as:
-
Co-solvents: Using water-miscible organic solvents.[5]
-
Surfactants: Incorporating agents like Tween 80 or Cremophor to form micelles that encapsulate the hydrophobic compound.[5]
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[4][5]
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area for dissolution.[6][7]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes that improve solubility.[4][6]
For this compound specifically, a surfactant-based vehicle has been successfully used in published rodent studies.[8]
Troubleshooting Guide: this compound Formulations
Q4: My this compound is precipitating out of my saline solution. What should I do?
A4: this compound is not readily soluble in simple aqueous vehicles like saline. Direct suspension or dissolution in saline will likely result in precipitation. You must use a formulation vehicle containing solubilizing agents. A commonly used and published vehicle is a solution containing 5% Tween 80.[8]
Q5: I am using a 5% Tween 80 vehicle, but I'm still seeing cloudiness or precipitation. How can I improve my preparation?
A5: If you are encountering issues with the 5% Tween 80 formulation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for preparing this compound solutions.
Q6: Can the vehicle itself affect my experimental results?
A6: Yes, this is a critical consideration. The vehicle can have its own biological effects. For example, in one study, the 5% Tween 80 vehicle alone was observed to cause a temporary decrease in food-taking behavior in rats.[8][9] It is imperative to include a vehicle-only control group in your experimental design to differentiate the effects of this compound from the effects of the formulation vehicle.
Experimental Protocol and Data
Recommended In Vivo Formulation Protocol
This protocol is adapted from published literature for the intraperitoneal (i.p.) administration of this compound in rodents.[8]
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water or 0.9% saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Warm water bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound (e.g., in mg/mL). Calculate the mass of this compound and the volumes of Tween 80 and water/saline required to make the final concentration of Tween 80 exactly 5%.
-
Initial Dissolution: Add the calculated mass of this compound to a sterile conical tube. Add the required volume of 100% Tween 80 to the tube.
-
Mixing: Gently warm the mixture to a lukewarm temperature (approx. 35-40°C). Place the tube on a magnetic stirrer and stir vigorously until the this compound is fully dissolved in the Tween 80. This may appear as a viscous, clear solution.
-
Dilution: While continuing to stir, slowly add the sterile deionized water (or saline) drop by drop to the Tween 80/VU0152099 mixture until the final target volume is reached.
-
Final Formulation: The final solution should be a clear, homogenous mixture with 5% Tween 80.
-
Preparation Schedule: It is recommended to prepare this solution fresh daily before administration.[8]
Summary of In Vivo Dosing Parameters
The following table summarizes dosing information from a study using this compound in rats.
| Parameter | Value | Reference |
| Compound | This compound | [8] |
| Species | Rat | [8] |
| Route of Administration | Intraperitoneal (i.p.) | [8] |
| Vehicle | 5% Tween 80 in sterile deionized water | [8] |
| Dose Range (Acute) | 0.32, 1.0, 1.8, 3.2, 5.6 mg/kg | [8] |
| Dose (Repeated) | 1.8 mg/kg/day | [8] |
| Pre-treatment Time | 30 minutes before session | [8] |
Signaling Pathway
This compound acts as a positive allosteric modulator at the M4 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway for the M4 receptor modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Interpreting Results from VU0152099 Behavioral Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting behavioral studies involving the M4 selective positive allosteric modulator (PAM), VU0152099.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] It does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but rather to an allosteric site on the M4 receptor.[1] This binding enhances the receptor's response to ACh.[1] Specifically, this compound has been shown to induce a significant leftward shift in the potency of ACh to displace the binding of a radioligand, indicating an increase in ACh affinity for the M4 receptor.[1] It is highly selective for the M4 receptor subtype over M1, M2, M3, and M5.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models of psychosis?
In rodent models, this compound has demonstrated effects consistent with antipsychotic-like activity. It has been shown to dose-dependently reverse amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect that is absent in M4 knockout mice, confirming its mechanism of action.[2] This suggests that this compound's modulation of the M4 receptor can attenuate dopamine-related behaviors often used to model psychosis.[2][3]
Q3: Can this compound be used to study cognitive enhancement?
Yes, studies suggest that M4 PAMs like this compound have the potential for cognitive enhancement. While some research indicates that higher doses of M4 PAMs are needed to reverse hyperlocomotor activity compared to the lower doses required to improve cognitive deficits, the potential exists.[4] For instance, the M4 PAM VU0467154, which is structurally related to this compound, has been shown to enhance the rate of learning in a touchscreen visual pairwise discrimination task in mice.[5] These effects were absent in M4 receptor knockout mice, highlighting the role of M4 in cognition.[5]
Q4: What is the role of this compound in preclinical models of substance use disorders?
This compound has been investigated as a potential pharmacotherapy for cocaine use disorder.[6][7] Studies in rats trained to self-administer cocaine have shown that acute administration of this compound can modestly decrease cocaine self-administration.[6] Repeated administration of this compound has been found to produce a progressively augmenting suppression of cocaine choice and intake.[7] The proposed mechanism for these effects involves the modulation of striatal dopamine (B1211576) signaling.[3][6]
Troubleshooting Guides
Issue 1: Inconsistent or no effect of this compound on amphetamine-induced hyperlocomotion.
-
Possible Cause 1: Incorrect Dosage. The efficacy of this compound is dose-dependent. Ensure that the administered dose is within the effective range reported in the literature. For instance, studies have shown efficacy in reversing amphetamine-induced hyperlocomotion at specific dose ranges.[2]
-
Possible Cause 2: Inappropriate Timing of Administration. The pre-treatment time is crucial. This compound should be administered prior to the psychostimulant challenge to allow for sufficient brain penetration and target engagement. A 30-minute pre-treatment time has been used effectively.[6]
-
Possible Cause 3: Vehicle and Formulation Issues. this compound is typically dissolved in a vehicle like Tween80.[6][8] Ensure the compound is fully dissolved and the vehicle itself does not produce confounding behavioral effects. It is recommended to run a vehicle-only control group.
-
Possible Cause 4: Animal Strain or Species Differences. Behavioral responses can vary between different strains and species of rodents. The reported effects of this compound have been primarily in specific rat and mouse strains.
Issue 2: Observing sedation or motor impairment at higher doses.
-
Possible Cause: Off-target effects or excessive M4 receptor modulation. While this compound is highly selective for the M4 receptor, high doses may lead to unintended effects. It has been reported that this compound does not affect motor function as measured by the rotarod test in rats at doses up to 100 mg/kg.[6] However, decreased food-reinforced operant behavior has been observed with another M4 PAM, suggesting that high levels of M4 stimulation could potentially decrease motivated behaviors.[6]
-
Troubleshooting Step: If motor impairment is suspected, it is essential to include a specific motor control test, such as the rotarod assay, in your experimental design to dissociate sedative effects from specific effects on the behavior of interest.
Data Presentation
Table 1: Effects of Acute this compound Administration on Cocaine Self-Administration in Rats
| This compound Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration Dose-Response Curve | Statistical Significance (vs. Baseline) |
| 0.32 | Modest downward shift | Not specified |
| 1.0 | Modest downward shift | Not specified |
| 1.8 | Modest downward shift | p = 0.03 |
| 3.2 | Modest downward shift | Not specified |
| 5.6 | Modest downward shift | Not specified |
Data summarized from a study on cocaine vs. food choice in male rats.[6]
Table 2: Neurochemical Effects of the M4 PAM VU0152100 (an analog of this compound) on Cocaine-Induced Dopamine Increase in Mouse Striatum
| VU0152100 Pretreatment Dose (mg/kg) | Effect on Cocaine-Induced Striatal Dopamine Increase | Statistical Significance (vs. Cocaine alone) |
| 0.1 | Pronounced reduction | p < 0.01 |
| 1.0 | Pronounced reduction | p < 0.01 |
| 10 | Pronounced reduction | p < 0.01 |
Data from an in vivo microdialysis study.[3]
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Habituation: Acclimate rats to the open-field arenas for at least 30 minutes on the day prior to testing.
-
Drug Preparation: Dissolve this compound in a vehicle of 5% Tween80 in sterile deionized water. Prepare fresh daily.[6][8]
-
Procedure:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
30 minutes post-VU0152099 injection, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 90 minutes).
-
-
Data Analysis: Analyze locomotor activity data using appropriate statistical methods, such as a two-way ANOVA with this compound dose and amphetamine treatment as factors.
Protocol 2: Cocaine vs. Food Choice in Rats
-
Animals: Male rats with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers, a liquid food dispenser, and an infusion pump for cocaine delivery.
-
Training: Train rats to choose between intravenous infusions of cocaine and liquid food reinforcers under a concurrent schedule of reinforcement.
-
Baseline: Establish stable baseline choice behavior where rats predominantly choose food at low cocaine doses and cocaine at higher doses.
-
Drug Administration:
-
Data Collection: Record the number of choices for cocaine and food at each cocaine dose available during the session.
-
Data Analysis: Analyze the percentage of cocaine choice as a function of cocaine dose and this compound treatment using repeated measures ANOVA.
Mandatory Visualizations
Caption: Signaling pathway of the M4 muscarinic receptor modulated by this compound.
Caption: Workflow for a typical amphetamine-induced hyperlocomotion experiment.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
optimizing VU0152099 concentration for in vitro assays
Welcome to the technical support center for VU0152099. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. As a PAM, it does not have agonist activity on its own but enhances the response of the M4 receptor to its endogenous agonist, acetylcholine (ACh)[1][2]. It binds to an allosteric site on the M4 receptor, which is structurally distinct from the orthosteric site where ACh binds[1]. This binding increases the affinity of the M4 receptor for acetylcholine and enhances the receptor's activation[1].
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay system and the desired effect. Based on published data, concentrations typically range from the nanomolar to the low micromolar range. For instance, in calcium mobilization assays, EC50 values of approximately 403 nM have been reported[1]. In studies measuring the potentiation of an EC20 concentration of ACh, EC50 values are around 1.2 µM[1]. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound selective for the M4 receptor?
A3: Yes, this compound is highly selective for the M4 mAChR subtype over other muscarinic subtypes (M1, M2, M3, and M5)[1]. It has also been screened against a large panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters, showing minimal off-target activity[1].
Q4: Are there any known off-target effects of this compound?
A4: While highly selective, some minor off-target activities have been noted at higher concentrations. For example, at a concentration of 10 µM, this compound showed 51% displacement of flunitrazepam binding to GABAA receptors, suggesting a potential interaction with an IC50 value around 10 µM[1]. Weak antagonist activity at the 5HT-2B receptor has also been reported[3][4]. However, at the typically effective concentrations for M4 potentiation, these off-target effects are generally not significant[3][4].
Q5: How should I dissolve this compound for my experiments?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[1]. For final assay conditions, this stock is often diluted in an assay buffer. For example, in calcium mobilization assays, the final DMSO concentration is kept low (e.g., 0.3%) to avoid solvent effects[1]. For in vivo studies, it has been dissolved in a vehicle of 10% Tween 80 in deionized water, with the pH adjusted to approximately 7.0[1].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No potentiation of ACh response observed. | Incorrect concentration of this compound: The concentration may be too low to elicit a response. | Perform a full concentration-response curve for this compound in the presence of a fixed EC20 concentration of ACh to determine the optimal potentiating concentration. |
| Cell health issues: The cells expressing the M4 receptor may be unhealthy or have low receptor expression levels. | Check cell viability and morphology. Ensure proper cell culture and handling techniques. Verify M4 receptor expression levels using a validated method. | |
| Inactive compound: The this compound compound may have degraded. | Use a fresh stock of this compound. Ensure proper storage of the compound as recommended by the supplier. | |
| High background signal or apparent agonist activity. | High concentration of this compound: At very high concentrations, some PAMs can exhibit agonist-like activity. | Lower the concentration of this compound used. Remember that this compound is a PAM and should not have significant agonist activity in the absence of an orthosteric agonist[1]. |
| Contamination of reagents: Reagents or buffers may be contaminated. | Use fresh, sterile reagents and buffers. | |
| Poor solubility or precipitation of the compound in the assay medium. | Low solubility in aqueous buffer: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Ensure the final concentration of the vehicle (e.g., DMSO) is compatible with your assay system and does not exceed recommended limits (typically <0.5%). Gentle warming or sonication may aid dissolution in some cases, but stability under these conditions should be verified. |
| Inconsistent or variable results between experiments. | Inconsistent experimental conditions: Variations in cell density, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters, including cell seeding density, incubation times, and the concentrations of all reagents. Use automated liquid handlers for precise additions if available. |
| Pipetting errors: Inaccurate pipetting can introduce significant variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Potency and Efficacy of this compound in Functional Assays
| Assay Type | Cell Line | Agonist | This compound EC50 | Maximal Potentiation | Reference |
| Calcium Mobilization | HEK293 co-expressing M4 and Gqi5 | Acetylcholine (EC20) | 403 ± 117 nM | N/A | [1] |
| GIRK Channel Activation (Thallium Flux) | HEK293 co-expressing M4 and GIRK1/2 | Acetylcholine (EC20) | 1.2 ± 0.3 µM | ~130% of max ACh response | [1] |
Table 2: Effect of this compound on Acetylcholine (ACh) Potency
| Assay Type | Measurement | This compound Concentration | Fold-Shift in ACh Potency | Reference |
| Radioligand Binding ([3H]NMS displacement) | ACh Ki | 10 µM | ~24-fold decrease in ACh Ki | [1] |
| Calcium Mobilization | ACh CRC | 30 µM | ~30-fold leftward shift | [1] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure based on methodologies described in the literature[1].
-
Cell Culture:
-
Culture HEK293 cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5) in appropriate growth medium.
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom assay plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4). Pluronic acid F-127 is often included to aid in dye solubilization.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a 2x working stock solution. Ensure the final DMSO concentration in the assay will be low (e.g., 0.3%).
-
Prepare a 2x working stock of acetylcholine (ACh) at a concentration that will yield an EC20 response in the final assay volume.
-
After the dye loading incubation, remove the dye solution and replace it with assay buffer.
-
Add the 2x this compound working solution to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the 2x ACh working solution to the wells to initiate the calcium response.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the response over baseline.
-
Plot the concentration-response curves and calculate EC50 values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Signaling pathway of the M4 receptor modulated by this compound.
Caption: A typical experimental workflow for a calcium mobilization assay.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating the Challenges of a Short Half-Life Compound: A Guide for Researchers Using VU0152099
Technical Support Center | VU0152099
For researchers, scientists, and drug development professionals, the positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, this compound, presents a promising tool for neurological research. However, its characteristically short half-life necessitates careful consideration in experimental design to ensure accurate and reproducible results. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to effectively account for the pharmacokinetic properties of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the known half-life of this compound?
Q2: How does the short half-life of this compound impact my experimental design?
A2: The short half-life means the compound is cleared from the system rapidly.
-
For in vivo studies , a single administration may not provide sustained receptor modulation for the duration of the experiment, potentially leading to diminished or variable effects over time.[1]
-
For in vitro studies (e.g., cell culture), the concentration of this compound in the media will decrease significantly over a few hours. This can lead to a failure to observe the expected biological effect in assays that run for extended periods (e.g., >4-6 hours).
Q3: What is the mechanism of action for this compound?
A3: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR M4).[2][3] It does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist, acetylcholine.[2][3] The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Species/System | Value | Reference |
| In Vivo Half-Life (t½) | Rat Brain | 1.25 hours | [1] |
| EC₅₀ (Potency) | Rat M4 Receptor | 0.4 µM (403 nM) | [2][3] |
| EC₅₀ (Potency) | Human M4 Receptor | 1.2 µM | [3] |
| In Vitro Half-Life (t½) | Various | Not Publicly Available |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected effect in long-term (>4h) in vitro assays. | Compound Degradation: Due to its short half-life, the effective concentration of this compound has likely fallen below the therapeutic window. | Implement a Re-dosing Schedule: Based on the general principle of re-dosing at intervals of 1-2 times the half-life, consider replacing the media with freshly prepared this compound-containing media every 2-3 hours to maintain a stable concentration.[7][8] |
| High variability in in vivo experimental results. | Pharmacokinetic Variability: The rapid clearance of this compound can lead to significant variations in exposure between animals and over the time course of the experiment. | Optimize Dosing Regimen: For studies requiring sustained M4 PAM activity, a single injection may be insufficient. Consider a continuous infusion protocol or a repeated dosing schedule (e.g., every 1.5-2 hours) to maintain steady-state brain concentrations. |
| Compound appears inactive in functional assays. | Incorrect Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist (like acetylcholine) to exert its effect. The concentration of the agonist may be too low. | Co-administer with an EC₂₀ concentration of acetylcholine: To observe the potentiation effect of this compound, ensure a sub-maximal concentration of an agonist is present in the assay.[3] |
| Unexpected off-target effects observed. | High Concentration Used: While selective, very high concentrations of any compound can lead to non-specific interactions. This compound has weak 5-HT2B antagonist activity at higher concentrations.[1] | Perform a Dose-Response Curve: Determine the lowest effective concentration for your model to minimize the risk of off-target effects. Use concentrations as close to the reported EC₅₀ as feasible. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Administration in Rats for Behavioral Studies
This protocol is adapted from studies evaluating the effect of this compound on hyperlocomotor activity.[1]
1. Compound Preparation:
- Prepare this compound daily.
- For a 1.25 mg/mL solution, first dissolve the compound in DMSO to create a stock (e.g., 12.5 mg/mL).
- To prepare the final dosing solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
- Add 50 µL of Tween-80 and mix.
- Finally, add 450 µL of saline to bring the total volume to 1 mL.[2] This creates a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
2. Dosing Regimen:
- Route of Administration: Intraperitoneal (i.p.) injection.
- Dose Range: A range of 0.32 to 5.6 mg/kg has been shown to be effective in rats.[1] A dose of 1.8 mg/kg was found to be statistically significant in a cocaine choice study.[1]
- Timing: Administer this compound 30 minutes prior to the start of the behavioral session.[1]
3. Experimental Considerations:
- Due to the 1.25-hour half-life, the peak effect is expected to occur shortly after administration and will wane significantly within a few hours.[1]
- For behavioral paradigms lasting longer than 2-3 hours, the diminishing concentration of the compound should be a primary consideration in data interpretation.
Protocol 2: General Guideline for In Vitro Cell-Based Assays
This is a generalized protocol due to the lack of specific published data for this compound in cell culture.
1. Objective: To maintain a stable and effective concentration of this compound in a cell-based assay for an extended duration.
2. Principle: The short, albeit unquantified, in vitro half-life requires periodic replenishment of the compound. A common strategy is to re-dose at an interval of approximately two half-lives.[7][8] Lacking a precise value, a conservative interval is recommended.
3. Procedure:
- Initial Dosing: Add this compound to the cell culture media to achieve the final desired concentration (e.g., in the range of its EC₅₀, 0.4 - 1.2 µM). Remember to include an appropriate concentration of an M4 agonist like acetylcholine.
- Incubation: Incubate the cells for the desired experimental period.
- Re-dosing (for experiments > 3 hours):
- At the 2.5 to 3-hour mark, carefully aspirate the media from the wells.
- Immediately replace it with fresh, pre-warmed media containing the original concentration of this compound and the agonist.
- Repeat this media exchange every 2.5-3 hours for the duration of the experiment.
- Control: Include a vehicle control group that undergoes the same media exchange schedule.
Visualizations: Pathways and Workflows
References
- 1. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. unmc.edu [unmc.edu]
- 8. med.stanford.edu [med.stanford.edu]
Technical Support Center: VU0152099 Animal Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal experiments involving the M4 positive allosteric modulator (PAM), VU0152099.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] It does not have agonist activity on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] By binding to an allosteric site, this compound increases the affinity of acetylcholine for the M4 receptor, thereby potentiating its signaling.[1] This mechanism is being explored for its therapeutic potential in conditions like schizophrenia and cocaine use disorder.[2][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: The most commonly reported vehicle for this compound in rodent studies is a solution of 5% or 10% Tween 80 in sterile deionized water or saline.[1][2] It is recommended to prepare the solution fresh daily by stirring this compound in lukewarm Tween 80 before diluting with sterile water to the final concentration.[2]
Q3: What are the known off-target effects of this compound?
A3: this compound is known for its high selectivity for the M4 receptor.[2] However, some ancillary pharmacology screens have detected weak antagonist activity at the 5HT-2B receptor.[2] At the typical doses used in behavioral experiments, this off-target activity is considered unlikely to contribute significantly to the observed effects.[1]
Q4: What is the typical half-life of this compound in rodents?
A4: The half-life of this compound in the rat brain has been reported to be approximately 1.25 hours.[2] This relatively short half-life suggests that accumulation in the brain is unlikely with once-daily dosing regimens.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Studies
-
Question: My dose-response data for this compound is showing high variability and a non-linear or biphasic (U-shaped) curve. How can I address this?
-
Answer: A biphasic dose-response relationship has been observed in some behavioral studies with this compound.[2] This is a known phenomenon for some centrally acting drugs, including dopaminergic compounds.[4]
-
Recommendation 1: Dose Range Selection: Conduct a pilot study with a wide range of doses to fully characterize the dose-response curve. Based on published data, doses between 0.32 mg/kg and 5.6 mg/kg (i.p.) in rats have been effective.[2] Intermediate doses (e.g., 1.8 mg/kg) have shown significant effects in some studies.[2] Avoid selecting doses only on the ascending or descending part of the curve.
-
Recommendation 2: Subject-Specific Analysis: Whenever possible, use a within-subject design where each animal receives multiple doses. If a between-subject design is necessary, ensure adequate sample size to account for inter-individual variability. Analyze data for non-linear trends.
-
Recommendation 3: Consider Endogenous Ligand Levels: As a PAM, the effect of this compound is dependent on the concentration of acetylcholine. Factors that influence acetylcholine levels, such as the behavioral state of the animal and the specific demands of the task, could contribute to variability. Ensure consistent experimental conditions.
-
Issue 2: Poor Solubility or Precipitation of this compound Solution
-
Question: I am having trouble dissolving this compound, or it is precipitating out of my vehicle solution. What can I do?
-
Answer: this compound is a lipophilic compound and requires a surfactant like Tween 80 for solubilization in aqueous vehicles.
-
Recommendation 1: Proper Preparation Technique: Ensure you are following the recommended preparation method.[2] First, suspend the this compound powder in 100% Tween 80. Gentle warming (lukewarm) and stirring can aid in this initial step. Then, slowly add the sterile deionized water or saline while continuously stirring to reach the final desired concentration of both this compound and Tween 80 (typically 5-10%).
-
Recommendation 2: Fresh Daily Preparation: Due to the potential for instability in aqueous solutions over time, it is strongly recommended to prepare the dosing solution fresh each day.[2]
-
Recommendation 3: Sonication: If solubility issues persist, brief sonication of the solution in a water bath may help to achieve a homogenous suspension. However, be cautious to avoid overheating and potential degradation of the compound.
-
Issue 3: Inconsistent Behavioral Effects in Repeated Dosing Studies
-
Question: I am observing inconsistent or diminishing effects of this compound in my chronic or repeated dosing study. What could be the cause?
-
Answer: While some studies show progressively augmenting effects with repeated dosing,[2] others have noted a lack of lasting effects after treatment cessation.[5]
-
Recommendation 1: Dosing Schedule: The short half-life of this compound (1.25 hours in rat brain) means that a once-daily injection will result in fluctuating brain concentrations.[2] Depending on the research question, a different dosing schedule (e.g., twice daily) or a different administration method (e.g., osmotic minipumps) might be necessary to maintain more stable compound levels.
-
Recommendation 2: Behavioral History: The animal's prior experience and training can significantly impact the effects of psychoactive drugs. Ensure that all animals have a stable baseline of behavior before initiating the repeated dosing regimen.[2]
-
Recommendation 3: Tolerance and Receptor Desensitization: Although PAMs are thought to have a lower risk of inducing receptor desensitization compared to direct agonists, this possibility cannot be entirely ruled out with chronic administration. Consider including washout periods in your study design to assess for lasting effects and potential rebound phenomena.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Rat | Cocaine vs. Food Choice (Acute) | 0.32, 1.0, 1.8, 3.2, 5.6 | Modest downward shift in cocaine self-administration dose-response curve, with 1.8 mg/kg showing statistical significance. | [2] |
| Rat | Cocaine vs. Food Choice (Repeated) | 1.8 | Progressively augmenting suppression of cocaine choice and intake over 7 days. | [2] |
| Rat | Amphetamine-Induced Hyperlocomotion | Not specified in detail | Reverses amphetamine-induced hyperlocomotion. | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Rat | Brain Half-life (t1/2) | 1.25 hours | [2] |
| Rat | CNS Penetration | Centrally penetrant | [1] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
-
Habituation: Habituate male Sprague-Dawley rats to the locomotor activity chambers (e.g., 43 x 43 x 31 cm photocell cages) for 30-60 minutes for 2-3 consecutive days to minimize novelty-induced hyperactivity.
-
Baseline Activity: On the test day, place the rats in the chambers and record their spontaneous locomotor activity for a 30-minute baseline period.
-
This compound Administration: Administer this compound or vehicle (e.g., 5% Tween 80 in saline) via intraperitoneal (i.p.) injection at the desired dose.
-
Pre-treatment Period: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5 mg/kg, i.p.) or saline.
-
Locomotor Activity Recording: Immediately place the rats back into the locomotor activity chambers and record their activity (e.g., distance traveled, stereotypy counts, vertical counts) for the next 90 minutes, typically in 5- or 10-minute bins.[6][7]
-
Data Analysis: Analyze the locomotor data, comparing the effects of this compound pre-treatment to vehicle on amphetamine-induced hyperlocomotion.
Protocol 2: Cocaine Self-Administration in Rats
-
Catheter Implantation: Surgically implant an indwelling intravenous catheter into the jugular vein of adult male rats. Allow for a recovery period of at least one week.
-
Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) in standard operant conditioning chambers. Each session lasts for 2-3 hours daily. A lever press on the "active" lever results in a cocaine infusion paired with a discrete cue complex (e.g., light and tone), while a press on the "inactive" lever has no programmed consequence. Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).[2][3]
-
This compound Administration (Acute Testing): Once a stable baseline is established, administer this compound or vehicle (i.p.) 30 minutes before the start of the self-administration session.[2] Test a range of doses in a counterbalanced order, with at least three sessions of baseline responding between drug tests.[2]
-
This compound Administration (Repeated Testing): Following acute testing, a selected dose of this compound or vehicle can be administered daily for a set period (e.g., 7 days) 30 minutes prior to each self-administration session.[2]
-
Data Analysis: The primary dependent variables are the number of cocaine infusions earned and the number of active and inactive lever presses. Analyze the data to determine if this compound treatment alters cocaine intake.
Visualizations
Caption: Signaling pathway of the M4 muscarinic receptor and the modulatory role of this compound.
Caption: General experimental workflow for acute and repeated dosing studies with this compound.
Caption: A logical diagram for troubleshooting sources of variability in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats | PLOS One [journals.plos.org]
- 4. Dopamine: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. imrpress.com [imrpress.com]
identifying weak 5HT-2B receptor antagonist activity of VU0152099
This technical support center provides troubleshooting guidance and frequently asked questions for researchers identifying and characterizing the activity of 5HT-2B receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What defines a "weak" 5HT-2B receptor antagonist?
A weak 5HT-2B receptor antagonist is a compound that exhibits a low affinity or potency for the 5HT-2B receptor. This is typically characterized by a high IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value, often in the micromolar (µM) range, as opposed to the nanomolar (nM) range seen with potent antagonists.
Q2: Why is it important to identify and characterize weak 5HT-2B antagonist activity?
Identifying weak antagonists is crucial for several reasons:
-
Lead Optimization: A compound with weak but selective activity can be a starting point for medicinal chemistry efforts to develop more potent derivatives.
-
Off-Target Effects: A drug candidate developed for another target may have weak off-target antagonist activity at the 5HT-2B receptor, which needs to be characterized to understand its full pharmacological profile and potential side effects.
-
Tool Compounds: Weak antagonists can be useful as tool compounds in in-vitro and in-vivo studies to investigate the physiological roles of the 5HT-2B receptor, provided their activity and selectivity are well-defined.
Q3: What are the common in-vitro assays to measure 5HT-2B receptor antagonist activity?
Common functional assays for measuring 5HT-2B receptor antagonism are cell-based and measure the downstream signaling events following receptor activation. Since the 5HT-2B receptor is a Gq/G11-protein coupled receptor, its activation leads to the activation of phospholipase C (PLC) and subsequent increase in intracellular inositol (B14025) phosphates (IP) and calcium (Ca2+).[1][2]
Therefore, common assays include:
-
Calcium Flux Assays: These assays use fluorescent dyes that are sensitive to intracellular calcium levels to measure the inhibition of a 5HT-2B agonist-induced calcium release.
-
Inositol Phosphate (IP1) Accumulation Assays: These assays, often using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), measure the accumulation of IP1, a downstream metabolite of IP3, as a marker of Gq signaling.[1]
Troubleshooting Guides
Issue 1: The dose-response curve for my test compound is flat or shows no inhibition.
-
Question: I am not observing any antagonist activity with my test compound, VU0152099. What could be the reason?
-
Answer:
-
Compound Potency: The compound may have very weak or no antagonist activity at the tested concentrations. Consider testing a wider and higher concentration range.
-
Compound Solubility: The compound may have precipitated out of the assay buffer. Verify the solubility of the compound in the final assay conditions. The use of a small percentage of DMSO can aid solubility.
-
Agonist Concentration: The concentration of the 5HT-2B agonist used to stimulate the cells might be too high, making it difficult for a weak antagonist to compete. Use an agonist concentration that elicits a submaximal response (e.g., EC80).
-
Incorrect Target: Ensure that the experimental setup is correct and that the cells are indeed expressing functional 5HT-2B receptors.
-
Issue 2: High variability is observed between replicate wells.
-
Question: My data points are scattered, and the error bars are large. How can I improve the consistency of my assay?
-
Answer:
-
Cell Health and Density: Ensure that the cells are healthy, in a logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or unhealthy cells can lead to variable responses.
-
Pipetting Accuracy: Inconsistent pipetting of the compound, agonist, or detection reagents can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for better precision.
-
Edge Effects: The outer wells of a microplate can be prone to "edge effects" due to temperature and humidity gradients. If this is suspected, avoid using the outermost wells for experimental data.
-
Incubation Times: Ensure consistent incubation times for all plates and wells.
-
Issue 3: The positive control antagonist is not showing the expected potency.
-
Question: My known 5HT-2B antagonist (e.g., SB 206553) is showing a weaker IC50 value than reported in the literature. What should I check?
-
Answer:
-
Compound Integrity: The positive control compound may have degraded. Ensure it is stored correctly and consider using a fresh stock.
-
Assay Conditions: Differences in assay conditions such as cell line, agonist concentration, incubation time, and buffer composition can lead to shifts in potency.
-
Reagent Quality: The quality of the cells, agonist, and detection reagents can impact the assay performance.
-
Data Analysis: Verify the data analysis workflow, including background correction and curve fitting parameters.
-
Experimental Protocols
Protocol: In-Vitro Functional Assay for 5HT-2B Antagonist Activity using Calcium Flux
This protocol outlines a general procedure for determining the IC50 of a test compound at the 5HT-2B receptor using a calcium flux assay.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5HT-2B receptor in appropriate media.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and a positive control antagonist (e.g., RS 127445) in 100% DMSO.
-
Perform serial dilutions of the compounds in a suitable assay buffer to generate a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
-
-
Calcium Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plate and add the dye solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Antagonist Incubation:
-
Add the diluted test compound and positive control to the respective wells of the plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a 5HT-2B receptor agonist (e.g., BW 723C86) at a concentration that gives a submaximal response (EC80).
-
Place the microplate in a fluorescence plate reader capable of kinetic reads.
-
Inject the agonist solution into the wells and immediately begin measuring the fluorescence signal over time.
-
-
Data Analysis:
-
For each well, determine the maximum fluorescence response after agonist addition.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a potent antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example Data Summary for 5HT-2B Antagonist Screening
| Compound | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| This compound | 12.5 | 8.7 - 17.9 | -0.95 |
| Positive Control (RS 127445) | 0.023 | 0.018 - 0.030 | -1.10 |
| Negative Control | > 100 | - | - |
This is example data and does not reflect actual experimental results for this compound.
Visualizations
Caption: 5HT-2B Receptor Signaling Pathway
Caption: Experimental Workflow for 5HT-2B Antagonist Assay
Caption: Identifying Weak 5HT-2B Antagonists
References
species differences in the potency and efficacy of M4 PAMs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed species differences in the potency and efficacy of M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: Why do M4 PAMs often show different potency and efficacy between species, such as human and rat?
A1: Significant species-dependent variations in the pharmacology of M4 PAMs are a well-documented challenge in preclinical drug development.[1][2] These differences primarily arise from subtle variations in the amino acid sequences of the M4 receptor between species, particularly in the allosteric binding site, which is topographically distinct from the highly conserved orthosteric site where acetylcholine (ACh) binds.[3] Even minor changes in the allosteric site can alter the binding affinity and cooperativity of a PAM with the orthosteric agonist, leading to pronounced differences in potency and efficacy.[4][5] For example, the M4 PAM ML173 displays an order of magnitude greater potency at the human M4 receptor (EC50 = 95 nM) compared to the rat M4 receptor (EC50 = 2.4 µM).[6]
Q2: Which specific M4 PAMs are known to exhibit significant species differences?
A2: Several well-characterized M4 PAMs have reported species-dependent activity. This is a critical consideration when translating preclinical data from rodent models to potential human efficacy. Some prominent examples are summarized in the table below.
Q3: What is "probe-dependence" and how does it relate to species differences?
A3: "Probe-dependence" refers to the phenomenon where an allosteric modulator's effect (its potency and efficacy) can vary depending on the specific orthosteric agonist it is paired with.[4] This occurs because the PAM's cooperativity can differ between various agonists (e.g., ACh, oxotremorine (B1194727), xanomeline). This concept is intertwined with species differences because the degree of cooperativity between a PAM and a given agonist can also vary between the human and rodent M4 receptors.[4] For instance, the PAM LY2033298 showed lower positive cooperativity with ACh at the mouse M4 receptor compared to the human receptor, but higher cooperativity with the agonist oxotremorine at the mouse receptor.[4] This necessitated the co-administration of oxotremorine to observe in vivo effects in mice, highlighting how probe-dependence can complicate the interpretation of cross-species data.[4]
Q4: Are there any M4 PAMs that have overcome these species differences?
A4: Yes, medicinal chemistry efforts have focused on developing next-generation M4 PAMs with more consistent cross-species pharmacology. For example, VU0467485 was developed as a potent and selective M4 PAM that overcomes major species differences in potency while maintaining high selectivity, making it a more reliable tool for preclinical validation.[1] Similarly, VU6016235 is a tricyclic PAM that displays low nanomolar potency against both human and rat M4 receptors.[7]
Data Summary: Cross-Species Potency of M4 PAMs
| Compound | Species | Potency (EC50 / pEC50) | Efficacy (% of ACh Max Response) | Reference |
| ML173 | Human | 95 nM | ~60x fold shift | [6] |
| Rat | 2.4 µM | ~44x fold shift | [6] | |
| LY2033298 | Rat | 646 nM (pEC50 = 6.19) | 67% | [8] |
| VU0467154 | Rat | 17.7 nM (pEC50 = 7.75) | 68% | [8] |
| Human | 627 nM (pEC50 = 6.20) | 55% | [8] | |
| Cynomolgus | 1000 nM (pEC50 = 6.00) | 57% | [8] | |
| VU0152100 | Rat | 257 nM (pEC50 = 6.59) | 69% | [8] |
Troubleshooting Guide
Problem: My M4 PAM shows high potency in vitro at the human receptor but weak or no activity in my rodent in vivo model.
This is a common issue stemming from species differences. The following guide helps diagnose the potential cause.
Caption: A decision tree for troubleshooting poor in vivo efficacy of M4 PAMs.
| Potential Cause | Suggested Action / Solution |
| 1. Intrinsic Species Difference in Potency | The most likely cause is that the compound is significantly less potent at the rodent M4 receptor.[4][6] Solution: Directly test the compound's potency and efficacy in an in vitro functional assay (e.g., calcium mobilization) using cells expressing the specific rodent (rat, mouse) M4 receptor. Compare this data directly to the human receptor data. |
| 2. Poor Pharmacokinetics (PK) in Rodents | The compound may not achieve sufficient concentration in the brain to engage the M4 receptor. This could be due to poor absorption, rapid metabolism, low brain penetration, or high plasma protein binding.[9][10] Solution: Conduct a full PK study in the relevant rodent species. Measure key parameters like brain and plasma concentrations over time (AUC), Cmax, Tmax, and half-life. |
| 3. Lack of Target Engagement | Even with adequate brain exposure, the compound may not be engaging the M4 receptor in vivo. This can be influenced by the local concentration of the endogenous agonist, acetylcholine. Solution: If a suitable radiolabeled version of the PAM or a tracer is available, perform PET imaging or autoradiography to confirm binding to the M4 receptor in the brain.[11] Alternatively, use in vivo microdialysis to measure downstream effects, such as the modulation of dopamine (B1211576) release in the striatum, which is a known consequence of M4 activation.[3][12] |
| 4. Probe-Dependence Issues | The PAM may require a certain level of endogenous cholinergic tone to exert its effect, which may differ between experimental conditions or rodent strains. The cooperativity with endogenous ACh may be low at the rodent receptor.[4] Solution: Consider co-administering a sub-maximal dose of a non-selective muscarinic agonist (e.g., oxotremorine) to amplify the PAM's effect.[3][4] This can help validate that the compound can engage the target in vivo, even if it has low cooperativity with ACh alone. |
Key Experimental Protocols & Workflows
A crucial step in characterizing species differences is performing consistent in vitro functional assays across cell lines expressing the M4 receptor from different species.
M4 Receptor Signaling Pathway
The M4 receptor primarily signals through the Gi/o family of G-proteins. PAMs enhance the ability of acetylcholine (ACh) to initiate this cascade.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
ensuring stability of VU0152099 in solution for chronic studies
Welcome to the technical support center for VU0152099. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and proper handling of this compound in solution for chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and preparation method for this compound for in vivo studies?
A1: Based on published research, the recommended method for preparing this compound for in vivo administration is to first dissolve the compound in lukewarm Tween80. Subsequently, dilute this mixture with sterile deionized water to achieve the desired final concentration. The final solution should contain 5% Tween80. It is crucial to prepare these solutions fresh daily.[1][2][3]
Q2: Can I store this compound in solution for long-term use in chronic studies?
A2: It is strongly recommended to prepare this compound solutions fresh each day.[1][2][3] The practice of daily preparation in published studies suggests that the long-term stability of this compound in the recommended vehicle has not been established and may be limited. For chronic studies, daily preparation is the best practice to ensure consistent dosing and experimental reproducibility.
Q3: What are the known off-target activities of this compound?
A3: this compound is known to be a highly selective M4 positive allosteric modulator (PAM). However, some weak 5HT-2B receptor antagonist activity has been reported as an off-target activity.[1][4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][4][5] This means it binds to a site on the receptor that is different from the acetylcholine binding site. By doing so, it enhances the receptor's response to acetylcholine. M4 receptor activation is known to oppose dopaminergic signaling.[5]
Troubleshooting Guide
Issue: I am observing inconsistent or diminishing effects of this compound in my chronic study over time.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound in solution | Prepare fresh solutions of this compound daily using the recommended protocol (dissolving in lukewarm 5% Tween80 in sterile deionized water).[1][2][3] Do not use solutions prepared on previous days. | Consistent and reproducible behavioral or physiological effects are observed following administration. |
| Improper solution preparation | Ensure the Tween80 is lukewarm to aid in dissolution. Vortex or stir thoroughly to ensure the compound is fully dissolved before dilution. Visually inspect the solution for any precipitation before each use. | A clear, homogenous solution is obtained with no visible particulates. |
| Incorrect dosage or administration | Verify all calculations for dosing based on the animal's weight. Ensure consistent intraperitoneal (i.p.) injection technique. | The expected dose-dependent effects of this compound are observed. |
Experimental Protocols
Protocol for Preparation of this compound Solution for In Vivo Studies
This protocol is based on methods described in peer-reviewed literature.[1][2][3]
Materials:
-
This compound powder
-
Tween80
-
Sterile deionized water
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Prepare a 5% Tween80 solution in sterile deionized water. For example, to make 10 mL of vehicle, add 0.5 mL of Tween80 to 9.5 mL of sterile deionized water.
-
Warm the 5% Tween80 solution to a lukewarm temperature (approximately 37-40°C).
-
Weigh the calculated amount of this compound powder and add it to the warmed 5% Tween80 solution.
-
Vortex or stir the mixture thoroughly until the this compound is completely dissolved. Gentle heating may be required, but do not overheat.
-
Visually inspect the solution to ensure there is no precipitate.
-
Administer the freshly prepared solution to the experimental animals.
Important Note: This solution should be prepared fresh daily for each experiment. Do not store the solution for later use.
Visualizations
Caption: Experimental workflow for the preparation and daily administration of this compound in chronic studies.
Caption: Simplified signaling pathway of the M4 muscarinic receptor modulated by this compound.
References
- 1. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0152099 and VU0152100 in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), VU0152099 and VU0152100. The information presented is based on available preclinical data from behavioral models relevant to the study of neuropsychiatric disorders.
Introduction
This compound and VU0152100 are closely related thieno[2,3-b]pyridine (B153569) derivatives that act as selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a key target in the development of novel therapeutics for conditions such as schizophrenia, due to its role in modulating dopamine (B1211576) release in the striatum.[2][3] This guide will focus on the comparative effects of these two compounds in two key behavioral paradigms: amphetamine-induced hyperlocomotion and contextual fear conditioning.
Data Presentation
In Vitro Potency and Selectivity
Both this compound and VU0152100 demonstrate high potency and selectivity for the M4 receptor in vitro. They act as positive allosteric modulators, enhancing the response of the receptor to the endogenous agonist acetylcholine (ACh) without having intrinsic agonist activity.[1]
| Compound | In Vitro Assay | Target | Potency (EC50) | Fold Shift in ACh Potency | Reference |
| This compound | Calcium Mobilization (rat M4) | M4 Receptor | 403 ± 117 nM | ~30-fold | [1] |
| GIRK-mediated Thallium Flux (human M4) | M4 Receptor | 1.2 ± 0.3 µM | ~30-fold | [1] | |
| VU0152100 | Calcium Mobilization (rat M4) | M4 Receptor | 380 ± 93 nM | ~70-fold | [1] |
| GIRK-mediated Thallium Flux (human M4) | M4 Receptor | 1.9 ± 0.2 µM | ~30-fold | [1] |
EC50 values represent the concentration of the compound that produces 50% of the maximal response. Fold shift indicates the extent to which the compound enhances the potency of acetylcholine.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the antipsychotic-like potential of compounds. Amphetamine increases dopamine release, leading to hyperlocomotion in rodents, an effect that is reversed by antipsychotic drugs.
| Compound | Animal Model | Amphetamine Dose | Compound Dose (i.p.) | Effect on Hyperlocomotion | Reference |
| This compound | Rat | 1 mg/kg s.c. | 56.6 mg/kg | Significant reversal | [1] |
| VU0152100 | Rat | 1 mg/kg s.c. | 10 mg/kg | No significant effect | [4] |
| 30 mg/kg | Significant reversal | [4] | |||
| 56.6 mg/kg | Significant reversal | [4] |
Contextual Fear Conditioning
This paradigm assesses associative learning and memory. Deficits in this model can be induced by agents like amphetamine, and reversal of these deficits can indicate pro-cognitive or antipsychotic-like effects.
| Compound | Animal Model | Amphetamine Dose | Compound Dose (i.p.) | Effect on Amphetamine-Induced Deficit | Reference |
| This compound | Rat | - | - | No data available from searches | - |
| VU0152100 | Rat | 4.8 mg/kg s.c. | 10 mg/kg | No significant effect | [4] |
| 30 mg/kg | No significant effect | [4] | |||
| 56.6 mg/kg | Significant reversal | [4] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine.
Animals: Male Sprague-Dawley rats are typically used.[1][5]
Procedure:
-
Habituation: Rats are individually placed in open-field chambers and allowed to habituate for a period of 30-60 minutes.[1][6]
-
Pre-treatment: Following habituation, rats are administered the test compound (e.g., this compound or VU0152100) or vehicle via intraperitoneal (i.p.) injection. Locomotor activity is then recorded for a pre-treatment period, typically 30 minutes.[1]
-
Amphetamine Challenge: After the pre-treatment period, all rats receive a subcutaneous (s.c.) injection of amphetamine (typically 1 mg/kg) or saline.[1][4]
-
Data Collection: Locomotor activity is then measured for an additional 60-90 minutes.[1][6] Activity is quantified by automated systems that track distance traveled, ambulatory counts, or other relevant parameters.[6]
-
Data Analysis: The data are typically analyzed using a one-way or two-way ANOVA to compare the locomotor activity between different treatment groups. Post-hoc tests, such as Dunnett's test, are used to compare the effects of different doses of the test compound to the vehicle-amphetamine control group.[1]
Contextual Fear Conditioning in Rats
Objective: To evaluate the effect of a test compound on the acquisition of a context-dependent fear response, and its ability to reverse amphetamine-induced deficits in this task.
Animals: Male Sprague-Dawley rats are commonly used.[4][7]
Procedure:
-
Conditioning (Day 1):
-
Rats are placed in a novel conditioning chamber.
-
After a baseline period (e.g., 2-3 minutes), they receive a series of unsignaled footshocks (e.g., 2-3 shocks of 0.5-1.0 mA for 1-2 seconds) with an inter-shock interval.[4][7]
-
For studies investigating the reversal of amphetamine-induced deficits, rats are pre-treated with the test compound or vehicle, followed by an injection of amphetamine or saline before being placed in the conditioning chamber.[4]
-
-
Context Test (Day 2):
-
Approximately 24 hours after conditioning, rats are returned to the same chamber.
-
No shocks are delivered during this session.
-
The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. The duration or percentage of time spent freezing is recorded and analyzed.[4][7]
-
-
Data Analysis: The percentage of time spent freezing is compared between different treatment groups using statistical methods such as ANOVA, followed by appropriate post-hoc tests.[4]
Mandatory Visualization
M4 Receptor Signaling Pathway in Dopamine Regulation
The primary mechanism through which M4 receptor activation is thought to exert its antipsychotic-like effects is by modulating dopamine release in the striatum. The following diagram illustrates this proposed signaling pathway.
Caption: M4 receptor signaling pathway modulating dopamine release.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
This diagram outlines the typical workflow for the amphetamine-induced hyperlocomotion experiment.
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Conclusion
Both this compound and VU0152100 are potent and selective M4 PAMs with demonstrated efficacy in preclinical models of psychosis. The available data suggests that both compounds can effectively reverse amphetamine-induced hyperlocomotion in rats, a key predictor of antipsychotic-like activity.[1][4] VU0152100 has also been shown to reverse amphetamine-induced deficits in contextual fear conditioning at higher doses.[4] While the in vitro potencies of the two compounds are comparable, a comprehensive head-to-head comparison of their in vivo dose-response relationships across multiple behavioral paradigms is not yet fully available in the published literature. Further studies directly comparing these two promising compounds would be beneficial for a more complete understanding of their relative therapeutic potential.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. Ontogeny of contextual fear conditioning: behavioral, neuropharmacological and molecular mechanisms [udspace.udel.edu]
- 4. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b-neuro.com [b-neuro.com]
- 7. Frontiers | Behavioral Expression of Contextual Fear in Male and Female Rats [frontiersin.org]
A Comparative Guide to the M4 PAM VU0152099 and the Non-Selective Agonist Xanomeline for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neuropsychiatric disorders is increasingly focused on the modulation of the muscarinic acetylcholine (B1216132) receptor system. This guide provides a detailed, data-driven comparison of two key investigational compounds: VU0152099, a selective positive allosteric modulator (PAM) of the M4 receptor, and xanomeline (B1663083), a non-selective M1/M4-preferring agonist. This document is intended to serve as a resource for researchers designing and interpreting experiments aimed at elucidating the therapeutic potential of these distinct mechanisms of action.
Executive Summary
This compound and xanomeline both exert their effects through the muscarinic acetylcholine receptor system, a key target for the treatment of psychosis and cognitive deficits associated with disorders such as schizophrenia. However, they do so via fundamentally different mechanisms. This compound acts as a selective M4 PAM, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. In contrast, xanomeline is a direct agonist with functional selectivity for M1 and M4 receptors. This distinction in their mechanism of action has significant implications for their pharmacological profiles, including their potency, selectivity, and in vivo effects.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and xanomeline. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Xanomeline | Reference |
| Mechanism of Action | M4 Positive Allosteric Modulator (PAM) | M1/M4-preferring Agonist | [1] |
| M4 Receptor Potency (EC50) | ~0.4 µM (rat) | 14.1 nM | [2] |
| M1 Receptor Potency (EC50) | Inactive | 30.9 nM | [2] |
| M2 Receptor Potency (EC50) | Inactive | 1700 nM | [2] |
| M3 Receptor Potency (EC50) | Inactive | 8500 nM | [2] |
| M5 Receptor Potency (EC50) | Inactive | 1800 nM | [2] |
| Selectivity | Highly selective for M4 over other muscarinic subtypes | Preferential for M1/M4 | [1][2] |
Table 2: In Vivo Preclinical Efficacy
| Preclinical Model | This compound | Xanomeline | Reference |
| Amphetamine-Induced Hyperlocomotion | Reverses hyperlocomotion (effective dose ~56.6 mg/kg in rats) | Reverses hyperlocomotion (effective dose range 5-15 mg/kg in rats) | [1][3] |
| Conditioned Avoidance Response (CAR) | Data not available | Inhibits CAR (maximal efficacy at 30 mg/kg in rats) | [4][5] |
| PCP-Induced Locomotor Activity | Data not available | Reverses hyperlocomotion (maximal efficacy at 30 mg/kg in mice) | [6] |
| Dopamine (B1211576) Release (Microdialysis) | Attenuates amphetamine-induced dopamine release | Increases dopamine efflux in the prefrontal cortex and nucleus accumbens | [1][7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway for this compound as an M4 PAM.
Caption: Simplified signaling pathways for the M1/M4 agonist xanomeline.
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[8][9][10]
Materials:
-
Cell membranes expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells transfected with M4).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds (this compound, xanomeline) and a standard agonist (e.g., acetylcholine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound. For PAMs like this compound, a sub-maximal concentration of an agonist (e.g., EC₂₀ of acetylcholine) is also included.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filtermat, washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.
Amphetamine-Induced Hyperlocomotion
This in vivo model is widely used to screen for antipsychotic-like activity.[11][12][13][14]
Animals:
-
Male Sprague-Dawley or Wistar rats.
Apparatus:
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Habituation: Acclimatize the rats to the testing room and the activity chambers for a period of time (e.g., 30-60 minutes) before the experiment.
-
Pretreatment: Administer the test compound (e.g., this compound or xanomeline) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 0.5 mg/kg, s.c.) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and stereotypy counts. Compare the activity of the drug-treated groups to the vehicle-treated control group to determine the extent of reversal of amphetamine-induced hyperlocomotion.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy, assessing the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[15][16][17][18][19]
Animals:
-
Male Wistar or Sprague-Dawley rats.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, is presented prior to the unconditioned stimulus (US), the foot shock.
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a short duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) at the end of the CS presentation.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
Repeat for a set number of trials per session until the animals reach a stable baseline of avoidance responding.
-
-
Testing:
-
Administer the test compound (e.g., xanomeline) or vehicle.
-
After a specified pretreatment time, place the rat in the shuttle box and conduct a session of CAR trials as in the training phase.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses, escape responses, and escape failures for each animal.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the percentage of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned response rather than a general motor impairment.
-
Conclusion
This compound and xanomeline represent two distinct and promising approaches to modulating the muscarinic acetylcholine system for the treatment of neuropsychiatric disorders. This compound, as a selective M4 PAM, offers the potential for a more targeted therapy with a potentially wider therapeutic window by amplifying the endogenous cholinergic tone. In contrast, xanomeline's broader M1 and M4 agonism may provide a more robust, albeit less selective, therapeutic effect, addressing both cognitive and psychotic symptoms.
The choice between these compounds for preclinical and clinical investigation will depend on the specific research question and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in the design of future studies aimed at further characterizing and comparing these important pharmacological tools.
References
- 1. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanomeline oxalate | M1 Receptors | Tocris Bioscience [tocris.com]
- 3. The M₁/M₄ preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition: putative efficacy against positive, negative and cognitive symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (AC260584) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. b-neuro.com [b-neuro.com]
- 12. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. researchgate.net [researchgate.net]
- 15. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 17. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of VU0152099 compared to other M4 PAMs like VU0467154
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of two prominent M4 Positive Allosteric Modulators, VU0152099 and VU0467154, supported by experimental data.
Positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor represent a promising therapeutic avenue for treating neuropsychiatric disorders such as schizophrenia. By enhancing the receptor's response to the endogenous ligand acetylcholine, M4 PAMs can modulate dopamine (B1211576) signaling in key brain regions. This guide provides a detailed comparison of two key M4 PAMs, this compound and VU0467154, focusing on their in vitro and in vivo efficacy.
Quantitative Data Presentation
The following tables summarize the key pharmacological data for this compound and VU0467154, highlighting the superior in vitro potency of VU0467154.
Table 1: In Vitro Potency of M4 PAMs at the Rat M4 Receptor
| Compound | pEC50 | EC50 (nM) | Maximal Response (% of ACh Max) | Reference |
| VU0467154 | 7.75 ± 0.06 | 17.7 | 68% | [1] |
| This compound | - | 403 ± 117 | Not Reported | [2] |
| VU0152100 * | 6.59 ± 0.07 | 257 | 69% | [1] |
*VU0152100 is a close structural analog of this compound and is often used as a comparator.
Table 2: In Vitro Potency of VU0467154 Across Species
| Species | pEC50 | EC50 (nM) | Maximal Response (% of ACh Max) | Reference |
| Rat | 7.75 ± 0.06 | 17.7 | 68% | [1] |
| Human | 6.20 ± 0.06 | 627 | 55% | [1] |
| Cynomolgus Monkey | 6.00 ± 0.09 | 1000 | 57% | [1] |
Table 3: In Vivo Efficacy in Reversing Amphetamine-Induced Hyperlocomotion
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |
| VU0467154 | Rat | Oral | 1 - 56.6 mg/kg | [3] |
| This compound/VU0152100 | Rat | Intraperitoneal | 56.6 mg/kg | [2][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for evaluating M4 PAMs.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the in vitro potency of the M4 PAMs.
Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium increase by the M4 PAM in cells expressing the M4 receptor.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the rat, human, or cynomolgus monkey M4 receptor are used. For M4, which naturally couples to Gi/o, the cells are co-transfected with a chimeric G-protein (Gqi5) to enable coupling to the calcium signaling pathway.[1][2]
-
Cell Plating: Cells are plated in 384-well black-walled, clear-bottomed plates and grown overnight.[1]
-
Dye Loading: The cell medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4AM) for approximately 50 minutes at 37°C.[1][2][5]
-
Compound Addition: The dye is removed and replaced with an assay buffer. The test compound (this compound or VU0467154) is then added to the cells.[1][5]
-
ACh Stimulation and Measurement: After a short pre-incubation with the PAM, an EC20 concentration of ACh (a concentration that elicits 20% of the maximal response) is added. The resulting increase in intracellular calcium is measured as an increase in fluorescence using a specialized instrument like a Functional Drug Screening System (FDSS).[1][5]
-
Data Analysis: The data are normalized to the maximal response of ACh alone to determine the EC50 of the PAM, which is the concentration required to produce 50% of its maximal potentiation.[1][2]
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is used to assess the antipsychotic-like potential of the M4 PAMs.
Objective: To determine if the M4 PAM can reverse the increase in locomotor activity induced by amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[2]
-
Habituation: Rats are placed in open-field chambers to allow them to acclimate to the new environment for a period of 30-60 minutes.[2]
-
PAM Administration: The test compound (this compound or VU0467154) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.[2][3]
-
Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), all rats receive a subcutaneous injection of d-amphetamine (e.g., 1-1.5 mg/kg).[2]
-
Locomotor Activity Measurement: Locomotor activity is then recorded for a set period (e.g., 60-90 minutes) using automated activity monitors that track beam breaks.[2]
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated group and the compound-treated groups to determine if the M4 PAM significantly reduces amphetamine-induced hyperlocomotion.[2]
Concluding Remarks
Based on the available data, VU0467154 demonstrates significantly higher in vitro potency at the rat M4 receptor compared to this compound/VU0152100 .[1][2] This enhanced potency allows for more extensive characterization of M4-mediated effects in vivo.[1] Both compounds have shown efficacy in preclinical models of psychosis, such as the reversal of amphetamine-induced hyperlocomotion.[2][3] However, the improved pharmacokinetic properties and higher potency of VU0467154 position it as a more advanced tool compound for investigating the therapeutic potential of M4 PAMs.[1] Further head-to-head studies would be beneficial for a more definitive comparison of their full pharmacological profiles.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the M4 Receptor-Mediated Effects of VU0152099: A Comparative Guide to Using M4 Receptor Knockout Mice and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step in preclinical development. This guide provides a comparative overview of methodologies for validating that the effects of VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, are indeed mediated by its intended target. We will focus on the gold-standard approach using M4 receptor knockout mice and compare it with alternative pharmacological and in vitro validation strategies.
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of central nervous system disorders, including schizophrenia and Parkinson's disease. This compound is a valuable tool compound that has been shown to potentiate the activity of the M4 receptor. However, to definitively attribute its in vivo effects to M4 receptor modulation, rigorous validation is necessary.
The Gold Standard: M4 Receptor Knockout Mice
The most direct and compelling method to validate the M4-mediated effects of this compound is to use M4 receptor knockout (KO) mice. The logic is straightforward: if the compound's effects are exclusively due to its interaction with the M4 receptor, then these effects should be absent in mice that genetically lack this receptor.
Experimental Workflow for M4 Knockout Mouse Validation
Expected Outcomes and Data Presentation
The expected outcome of such an experiment is that this compound will produce a significant behavioral or physiological effect in wild-type (WT) mice compared to the vehicle group, while having no significant effect in the M4 KO mice. Below are tables summarizing expected data from key behavioral assays.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Animal Group | Treatment | Locomotor Activity (Distance Traveled in cm) | Expected Outcome |
| Wild-Type | Vehicle + Amphetamine | High | Baseline hyperlocomotion |
| Wild-Type | This compound + Amphetamine | Low | Significant reduction in hyperlocomotion[1] |
| M4 KO | Vehicle + Amphetamine | High | Baseline hyperlocomotion, potentially enhanced[2] |
| M4 KO | This compound + Amphetamine | High | No significant reduction in hyperlocomotion |
Table 2: Effect of this compound on Cocaine Self-Administration
| Animal Group | Treatment | Cocaine Infusions (Number) | Expected Outcome |
| Wild-Type | Vehicle | High | Baseline self-administration |
| Wild-Type | This compound | Low | Significant reduction in cocaine intake[3] |
| M4 KO | Vehicle | Very High | Increased cocaine self-administration compared to WT[4] |
| M4 KO | This compound | Very High | No significant reduction in cocaine intake |
Alternative Validation Methods
While the use of knockout mice is the definitive approach, there are alternative methods that can provide strong evidence for the M4-mediated effects of this compound. These methods are particularly useful when knockout animals are not available or as a complementary approach.
In Vitro Selectivity Profiling
A comprehensive in vitro analysis of this compound's activity across all muscarinic receptor subtypes (M1-M5) is a fundamental first step. This is typically done using cell lines that individually express each receptor subtype.
Table 3: In Vitro Selectivity Profile of this compound
| Receptor Subtype | Assay Type | This compound Potency (EC50) | Selectivity vs. M4 |
| M4 | Calcium Mobilization | ~400 nM[1] | - |
| M1 | Calcium Mobilization | > 30 µM | > 75-fold |
| M2 | Calcium Mobilization | Inactive[1] | - |
| M3 | Calcium Mobilization | > 30 µM | > 75-fold |
| M5 | Calcium Mobilization | Inactive[1] | - |
A high degree of selectivity for the M4 receptor, as demonstrated in the table above, strongly suggests that the compound's effects at therapeutic doses are mediated by this target. Additionally, screening against a broad panel of other GPCRs, ion channels, and transporters can rule out off-target effects. This compound has been shown to have a clean ancillary pharmacology profile.[1]
Pharmacological Blockade with a Selective M4 Antagonist
Another in vivo alternative is to use a selective M4 receptor antagonist to block the effects of this compound in wild-type animals. This approach relies on the availability of a well-characterized and selective antagonist.
Logical Framework for Pharmacological Blockade
In this experimental paradigm, one group of animals would receive the M4 antagonist prior to this compound administration, while a control group would receive a vehicle. If the M4 antagonist prevents the behavioral effects of this compound, it provides strong evidence for M4 receptor mediation.
M4 Receptor Signaling Pathway
Understanding the downstream signaling of the M4 receptor is crucial for interpreting the effects of its modulation. The M4 receptor is a Gi/o-coupled GPCR.
Activation of the M4 receptor by acetylcholine (ACh), potentiated by this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6] This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability.[5][6]
Experimental Protocols
Below are summarized protocols for key experiments mentioned in this guide.
Amphetamine-Induced Hyperlocomotion
-
Animals: Adult male C57BL/6J wild-type and M4 receptor knockout mice.
-
Apparatus: Open field chambers equipped with photobeam arrays to automatically track locomotor activity.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a pretreatment period (e.g., 30 minutes), administer amphetamine (e.g., 3 mg/kg, i.p.).
-
Immediately place the mice in the open field chambers and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: Total distance traveled is analyzed using a two-way ANOVA with treatment and genotype as factors.
In Vitro Calcium Mobilization Assay
-
Cell Lines: CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Reagents: this compound, acetylcholine (ACh), and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate cells in 96- or 384-well plates.
-
Load cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of ACh (typically an EC20 or EC50 concentration).
-
Measure the change in fluorescence using a plate reader (e.g., FLIPR).
-
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of this compound.
Conclusion
Validating the on-target effects of a compound like this compound is a cornerstone of rigorous pharmacological research. The use of M4 receptor knockout mice provides the most definitive evidence of target engagement. In the absence of this model, a combination of in vitro selectivity profiling and in vivo pharmacological blockade with a selective antagonist offers a robust alternative. By employing these methodologies, researchers can confidently establish the M4 receptor as the primary mediator of this compound's effects, paving the way for further development and a deeper understanding of M4 receptor biology.
References
- 1. research.monash.edu [research.monash.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the M4 Receptor Selectivity of VU0152099: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly selective receptor modulators is paramount. This guide provides a detailed comparison of VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, with other notable alternatives. Through a comprehensive analysis of experimental data, this document aims to elucidate the selectivity profile of this compound and its standing among similar compounds.
Comparative Selectivity Profile
This compound has emerged as a valuable research tool due to its high selectivity for the M4 muscarinic acetylcholine receptor. To objectively assess its performance, this guide compares its activity with two other M4 PAMs: VU0152100 and VU0467154. The following table summarizes the available quantitative data from functional assays, highlighting the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Assay Type | Species | Potency (EC50/pEC50) | Selectivity Notes |
| This compound | M4 | Calcium Mobilization | Rat | 403 nM [1] | No activity observed at M1, M2, M3, and M5 receptors at concentrations up to 30 µM [1] |
| VU0152100 | M4 | Calcium Mobilization | Rat | 380 nM[1] | No activity observed at M1, M2, M3, and M5 receptors at concentrations up to 30 µM[1] |
| VU0467154 | M4 | Calcium Mobilization | Rat | pEC50 = 7.75 | Inactive at M1, M2, M3, and M5 receptors |
| M4 | Calcium Mobilization | Human | pEC50 = 6.2 | ||
| M4 | Calcium Mobilization | Monkey | pEC50 = 6.0 |
As the data indicates, both this compound and its close analog VU0152100 demonstrate remarkable functional selectivity for the M4 receptor, showing no agonistic activity at other muscarinic subtypes even at high concentrations.[1] VU0467154 also exhibits a strong preference for the M4 receptor across different species.
Experimental Methodologies
The determination of compound selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays used to characterize M4 PAMs.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the M1-M5 muscarinic receptors by the test compound.
Materials:
-
Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: this compound, VU0152100, VU0467154.
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium at room temperature.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled receptors (M1, M3, M5) and can be engineered for Gi/o-coupled receptors (M2, M4).
Objective: To determine the potency (EC50) of a compound as a positive allosteric modulator at the M4 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (Gqi5) to couple to the calcium signaling pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compounds: this compound, VU0152100, VU0467154.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the cells.
-
After a short incubation period, stimulate the cells with a sub-maximal concentration (EC20) of acetylcholine.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The concentration of the test compound that produces 50% of the maximal potentiation of the ACh response (EC50) is determined.
M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a member of the G-protein coupled receptor (GPCR) family and is primarily coupled to the Gi/o signaling pathway. Activation of the M4 receptor by an agonist, such as acetylcholine, in the presence of a positive allosteric modulator like this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the activity of downstream effectors, influencing neuronal excitability.
Conclusion
The available data strongly supports the classification of this compound as a highly selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Functional assays demonstrate its potentiation of the M4 receptor response to acetylcholine without directly activating other muscarinic receptor subtypes. This high degree of selectivity, shared by its analog VU0152100, makes it a superior tool for investigating the specific roles of the M4 receptor in physiological and pathological processes. Further studies providing comprehensive binding affinity data (Ki values) across all muscarinic receptor subtypes would offer an even more complete picture of its selectivity profile. Nevertheless, based on the current evidence, this compound stands as a robust and reliable tool for researchers in the field of neuroscience and drug discovery.
References
Modulating the M4 Muscarinic Receptor: A Comparative Guide to Alternatives for VU0152099
For researchers, scientists, and drug development professionals, the selective modulation of the M4 muscarinic acetylcholine (B1216132) receptor (M4R) presents a promising therapeutic avenue for neurological and psychiatric disorders. VU0152099 has been a notable positive allosteric modulator (PAM) in this field. This guide provides a comprehensive comparison of alternative methods for modulating M4R activity, including other PAMs and orthosteric agonists, supported by experimental data and detailed protocols.
This guide will objectively compare the performance of various M4R modulators, presenting quantitative data in structured tables for easy comparison. Detailed methodologies for key experiments are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Performance Comparison of M4 Receptor Modulators
The following tables summarize the quantitative data for this compound and its alternatives. Potency (EC50/IC50) and efficacy are key metrics for comparing the activity of these compounds. Selectivity for the M4 receptor over other muscarinic subtypes is crucial for minimizing off-target effects.
| Positive Allosteric Modulators (PAMs) | Potency (EC50) at M4R | Efficacy at M4R | Selectivity Profile |
| This compound | ~1.2 µM (rat)[1] | Potentiates ACh response to ~130% of max[1] | Inactive at other mAChR subtypes[1] |
| VU0152100 | ~1.9 µM (rat)[1], 257 nM (rat)[2] | Potentiates ACh response to ~130% of max[1] | Selective for M4 over M1, M2, M3, and M5[3] |
| LY2033298 | ~646 nM (rat)[2] | Potentiates ACh response to 67% of AChmax[2] | Highly selective for human M4 receptors[4] |
| VU0467154 | 17.7 nM (rat)[2], 627 nM (human)[2] | Potentiates ACh response to 68% of AChmax (rat)[2] | No activity at M1, M2, M3, or M5 receptors[2] |
| Orthosteric Agonists | Potency (EC50/Ki) at M4R | Efficacy at M4R | Selectivity Profile |
| Xanomeline | Ki: ~10-20 nM (binding affinity is similar across all mAChR subtypes)[5] | Preferential agonism at M4[6] | M1 and M4 preferring agonist[6] |
M4 Receptor Signaling Pathway
Activation of the M4 muscarinic receptor, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the receptor's function in modulating neuronal excitability.
Experimental Workflow for Modulator Characterization
The characterization of novel M4 receptor modulators typically follows a standardized workflow. This process begins with primary screening to identify active compounds, followed by secondary assays to confirm activity and determine potency and efficacy. Finally, selectivity profiling is conducted to assess the compound's specificity for the M4 receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method for screening and characterizing GPCR modulators. It measures changes in intracellular calcium concentration upon receptor activation. For Gi/o-coupled receptors like M4, co-expression of a promiscuous G-protein, such as Gα16 or a chimeric G-protein (e.g., Gqi5), is often necessary to redirect the signal through the Gq pathway, leading to a measurable calcium release.
Materials:
-
HEK293T cells co-expressing the human M4 receptor and a promiscuous G-protein.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds and reference agonist (e.g., acetylcholine).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the automated liquid handler to add the test compounds (for antagonist/PAM mode) followed by the reference agonist, or the test compounds alone (for agonist mode).
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate dose-response curves to determine the EC50 (for agonists and PAMs) or IC50 (for antagonists) values.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and GDP).
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Test compounds and reference agonist.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, assay buffer containing GDP, and the test compound or vehicle.
-
Incubation: Pre-incubate the mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing to remove unbound [³⁵S]GTPγS. The radioactivity retained on the filters is then measured by a scintillation counter.
-
SPA Method: Add SPA beads that bind to the membranes. When [³⁵S]GTPγS is bound to the G-protein on the membrane, it is in close enough proximity to the bead to generate a detectable signal in a scintillation counter.
-
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from the total binding to determine the specific binding. Plot specific binding against the concentration of the test compound to generate dose-response curves and calculate EC50 and Emax values.[7]
References
- 1. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of In Vitro and In Vivo Data for the M4 PAM VU0152099
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for VU0152099, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. The M4 receptor is a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and addiction. Understanding the translation of in vitro activity to in vivo efficacy is crucial for the development of M4-targeted therapeutics.
Summary of Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
In Vitro Data
| Assay Type | Parameter | Value | Species | Reference |
| Calcium Mobilization | EC50 | 403 ± 117 nM | Rat | [1] |
| GIRK-Mediated Thallium Flux | ACh EC50 Shift | ~30-fold leftward shift | Rat | [1] |
| Radioligand Binding ([3H]NMS) | ACh Ki (vehicle) | 252 ± 17.9 nM | Rat | |
| ACh Ki (this compound) | 10.4 ± 0.91 nM | Rat | ||
| Ancillary Pharmacology | Activity at other mAChRs | Devoid of activity | - | [1] |
| Activity at other GPCRs | Devoid of activity | - | [1] |
In Vivo Data
| Model | Species | Dosing | Key Findings | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | 56.6 mg/kg i.p. | Reverses hyperlocomotion | [1] |
| Cocaine vs. Food Choice | Rat | 0.32, 1.0, 1.8, 3.2, 5.6 mg/kg i.p. (acute) | Modest downward shift in cocaine self-administration dose-response curve.[2] | [2][3] |
| Rat | 1.8 mg/kg/day i.p. (repeated) | Progressively augmenting suppression of cocaine choice and intake.[3] | [3] | |
| Cocaine Self-Administration (related compound VU0152100) | Mouse | 1.0 mg/kg i.p. | Prominent reduction in cocaine self-administration.[4] | [4] |
| Cocaine-Induced Hyperlocomotion (related compound VU0152100) | Mouse | 1 and 10 mg/kg i.p. | Reduction in cocaine-induced hyperlocomotion.[4] | [4] |
| Cocaine-Induced Striatal Dopamine (B1211576) Increase (related compound VU0152100) | Mouse | 0.1, 1.0, 10 mg/kg i.p. | Pronounced reduction in dopamine increase.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and the workflows of key experiments used to characterize this compound.
Detailed Experimental Protocols
In Vitro Assays
Calcium Mobilization Assay This assay measures the ability of this compound to potentiate acetylcholine (ACh)-induced calcium influx in cells co-expressing the M4 receptor and a chimeric G protein (Gαqi5). This chimeric protein links the Gαi/o-coupled M4 receptor to the phospholipase C pathway, enabling a calcium readout.
-
Cell Culture: HEK293 cells are cultured and transiently transfected with cDNA for the rat M4 receptor and Gαqi5.
-
Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A sub-maximal concentration of ACh (EC20) is added to the cells, followed by varying concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
GIRK-Mediated Thallium Flux Assay This assay provides an alternative method to measure M4 receptor activation by assessing the potentiation of ACh-induced G protein-coupled inwardly rectifying potassium (GIRK) channel opening.
-
Cell Culture: HEK293 cells stably expressing the M4 receptor and GIRK1/2 channels are used.
-
Cell Plating: Cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: A range of ACh concentrations are added to the cells in the presence or absence of a fixed concentration of this compound (10 µM).
-
Thallium Addition and Signal Detection: A solution containing thallium is added, and the influx of thallium through open GIRK channels is measured as an increase in fluorescence.
-
Data Analysis: The leftward shift in the ACh concentration-response curve in the presence of this compound is quantified.
In Vivo Studies
Amphetamine-Induced Hyperlocomotion in Rats This model is used to assess the potential antipsychotic-like activity of compounds.
-
Animals: Male Sprague-Dawley rats are used.[1]
-
Apparatus: Open-field chambers equipped with photobeam detectors to measure locomotor activity.
-
Procedure:
-
Data Analysis: The total distance traveled is analyzed to determine the effect of this compound on amphetamine-induced hyperlocomotion.
Cocaine vs. Food Choice in Rats This is a behavioral paradigm to evaluate the effects of a compound on the reinforcing properties of cocaine relative to a non-drug alternative.
-
Animals: Male rats are used.[3]
-
Apparatus: Operant conditioning chambers equipped with two levers, a liquid dispenser for food reward, and an intravenous infusion system for cocaine delivery.
-
Procedure:
-
Training: Rats are trained to press one lever for intravenous infusions of cocaine and another lever for a liquid food reinforcer.[5]
-
Baseline: A stable baseline of choice is established where rats can choose between different doses of cocaine and the food reinforcer.[2]
-
Drug Administration: this compound is administered intraperitoneally at various doses (0.32-5.6 mg/kg for acute testing; 1.8 mg/kg/day for repeated testing) 30 minutes before the session.[2]
-
Testing: The number of choices for cocaine and food are recorded.
-
-
Data Analysis: The primary measure is the percentage of choices directed towards cocaine. Cocaine self-administration and food intake are also analyzed.
Comparison with Alternatives
This compound is one of several M4 PAMs that have been developed. Other notable examples include VU0152100, LY2033298, emraclidine, and xanomeline (B1663083) (an M1/M4-preferring agonist).[4][6][7]
-
VU0152100: Structurally very similar to this compound with a comparable in vitro and in vivo profile. It has also been shown to reduce cocaine self-administration and cocaine-induced increases in striatal dopamine in mice.[4]
-
LY2033298: Another M4 PAM that has shown efficacy in preclinical models of psychosis but, unlike this compound, had no effect on its own and required co-administration with a sub-threshold dose of an orthosteric agonist to show effects.[7]
-
Emraclidine and Xanomeline: These compounds have advanced to clinical trials for the treatment of schizophrenia, demonstrating the therapeutic potential of targeting the M4 receptor.[6]
The development of these diverse M4 modulators allows for a comparative approach to understanding the nuances of M4 receptor pharmacology and its therapeutic implications. This compound serves as a valuable research tool in this context, with its high selectivity and demonstrated central activity.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine versus food choice in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated administration of the selective M4 PAM this compound on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 7. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antipsychotic-Like Effects of VU0152099: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic-like effects of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, with established antipsychotic drugs. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in neuropsychopharmacology and drug development.
Executive Summary
This compound and its analogs demonstrate a promising antipsychotic-like profile in preclinical models. By selectively modulating the M4 receptor, these compounds offer a novel mechanistic approach that may circumvent some of the side effects associated with direct dopamine (B1211576) receptor antagonism. This guide summarizes the available data on this compound and its close analog, VU0152100, in key behavioral paradigms predictive of antipsychotic efficacy and compares them with the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the effects of this compound/VU0152100 and established antipsychotics in two key preclinical models: amphetamine-induced hyperlocomotion and prepulse inhibition (PPI).
Disclaimer: The data presented below are compiled from separate studies. Direct head-to-head comparisons in the same experimental setting are limited. Therefore, cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions, animal strains, and protocols.
Table 1: Effect on Amphetamine-Induced Hyperlocomotion in Rodents
This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, a behavior analogous to the positive symptoms of psychosis.
| Compound | Species | Doses Tested | Efficacy in Reversing Hyperlocomotion | Reference |
| VU0152100 | Rat | 30 and 56.6 mg/kg | Significant reversal at both doses[1] | Brady et al. |
| Clozapine | Rat | 5-20.0 mg/kg, s.c. | Progressively potentiated inhibition with repeated treatment[2] | Li et al. |
| Haloperidol | Rat | 0.01-0.10 mg/kg, s.c. | Gradually attenuated inhibition with repeated treatment[2] | Li et al. |
Table 2: Effect on Prepulse Inhibition (PPI) in Rodents
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model evaluates a compound's ability to restore these deficits.
| Compound | Species | Doses Tested | Effect on PPI | Reference |
| VU0152100 | Mouse | Not specified | Blocks amphetamine-induced disruption of PPI[1] | Brady et al. |
| Clozapine | Mouse | 1.0-5.6 mg/kg | Increased PPI in M1/M4 receptor knockout mice[3] | Thomsen et al. |
| Haloperidol | Mouse | 0.32-3.2 mg/kg | Increased PPI in both wild-type and M1/M4 receptor knockout mice[3] | Thomsen et al. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential of a test compound to reverse psychostimulant-induced hyperactivity.
Animals: Male Sprague-Dawley rats.
Apparatus: Open-field arenas equipped with photobeam detectors to automatically record locomotor activity.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., VU0152100, clozapine, haloperidol) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Pre-treatment Time: Allow for a specific pre-treatment period based on the compound's pharmacokinetics.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.[2]
-
Data Collection: Immediately place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of the drug-treated groups to the vehicle-treated control group that received amphetamine.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To evaluate the effect of a test compound on sensorimotor gating.
Animals: Male C57BL/6J mice.
Apparatus: Startle chambers equipped with a high-frequency loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place each mouse in a startle chamber and allow a 5-minute acclimation period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Drug Administration: Administer the test compound or vehicle prior to the test session, with an appropriate pre-treatment time.
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100. Compare the %PPI between drug-treated and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound, as a positive allosteric modulator of the M4 receptor, exerts its effects.
Caption: M4 receptor signaling pathway modulated by this compound.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
The diagram below outlines the key steps in the amphetamine-induced hyperlocomotion experimental workflow.
Caption: Workflow for the amphetamine-induced hyperlocomotion test.
Experimental Workflow: Prepulse Inhibition (PPI)
This diagram illustrates the experimental workflow for the prepulse inhibition test.
Caption: Workflow for the prepulse inhibition (PPI) test.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0152099 and First-Generation M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the second-generation M4 positive allosteric modulator (PAM), VU0152099, and first-generation M4 PAMs, including LY2033298 and VU0010010. The development of selective activators for the M4 muscarinic acetylcholine (B1216132) receptor holds significant promise for the treatment of neuropsychiatric disorders such as schizophrenia. This comparison aims to highlight the pharmacological distinctions and advancements from first to second-generation compounds, supported by experimental data.
Introduction to M4 Positive Allosteric Modulators
The M4 muscarinic acetylcholine receptor, a Gαi/o-coupled receptor, is a key target for antipsychotic drug development. Its activation in the central nervous system can modulate dopamine (B1211576) release, offering a potential mechanism to treat psychosis. Positive allosteric modulators (PAMs) are of particular interest as they enhance the effect of the endogenous agonist, acetylcholine (ACh), offering a more nuanced and potentially safer pharmacological approach compared to direct agonists. First-generation M4 PAMs, such as LY2033298 and VU0010010, were instrumental in validating this therapeutic strategy. However, they often possessed suboptimal pharmacokinetic properties, limiting their clinical development. Second-generation compounds, like this compound, were designed to address these limitations.
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and first-generation M4 PAMs.
Table 1: In Vitro Pharmacology of M4 PAMs
| Compound | Chemical Structure | EC₅₀ (rat M4, µM) | ACh Fold Shift (rat M4) | Selectivity over other mAChRs |
| This compound | 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 0.403[1] | 30-fold at 30 µM[1][2][3] | Inactive at M1, M2, M3, and M5 up to 30 µM[1] |
| LY2033298 | 3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide | ~0.646 (human M4) | 40-fold at 3 µM[4][5] | Small effect at M2 (KB = 1 µM); no effect at M1, M3, M5[4][6] |
| VU0010010 | 3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | ~0.400 | 47-fold[2] | Highly selective for M4[2] |
Table 2: Radioligand Binding Properties
| Compound | [³H]NMS Displacement (M4 Receptor) | Effect on ACh Affinity for M4 |
| This compound | No displacement up to 30 µM[2] | Increases ACh affinity (20-25 fold shift in ACh Ki)[2] |
| LY2033298 | Does not affect binding of antagonist NMS[4][6] | Potentiates agonist binding[7] |
| VU0010010 | Binds to an allosteric site | Increases affinity for ACh[2] |
Table 3: In Vivo Effects
| Compound | Animal Model | Effect |
| This compound | Amphetamine-induced hyperlocomotion in rats | Reverses hyperlocomotion |
| LY2033298 | Conditioned avoidance response in rats | Attenuates response |
| VU0010010 | Not reported | Not reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and a typical experimental workflow for evaluating M4 PAMs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the potentiation of acetylcholine-induced intracellular calcium increase by M4 PAMs in Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor and a promiscuous G-protein chimera (Gαqi5).
-
Cell Culture: CHO-K1 cells stably co-expressing the human M4 receptor and Gαqi5 are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics (e.g., G418 and hygromycin B).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS plus 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Test compounds (this compound, LY2033298, or VU0010010) are then added at various concentrations.
-
ACh Stimulation and Signal Detection: After a short pre-incubation with the test compound, an EC₂₀ concentration of acetylcholine is added, and the fluorescence signal is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence is proportional to the intracellular calcium concentration. Data are normalized to the maximal response induced by a saturating concentration of ACh alone. EC₅₀ values and fold-shifts in the ACh concentration-response curve are calculated using non-linear regression.
Radioligand Binding Assay
This assay is used to determine if the M4 PAMs bind to the orthosteric site of the M4 receptor by measuring their ability to displace the binding of a radiolabeled antagonist, [³H]N-methylscopolamine ([³H]NMS).
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the M4 receptor. Cells are harvested, homogenized in ice-cold buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]NMS (e.g., 0.1 nM) and increasing concentrations of the test compound or a known orthosteric antagonist (e.g., atropine (B194438) for positive control).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation cocktail is added. The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated. As PAMs are not expected to displace the antagonist, data is typically presented as percent inhibition at the highest concentration tested.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo behavioral model is used to assess the antipsychotic-like potential of M4 PAMs.
-
Animals: Male Sprague-Dawley rats are used for these studies. They are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, rats are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) on consecutive days.
-
Drug Administration: On the test day, rats are pre-treated with the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection. After a pre-treatment period (e.g., 30 minutes), all rats receive an injection of d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Immediately after the amphetamine injection, locomotor activity is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams. The primary measure is the total distance traveled.
-
Data Analysis: The total distance traveled during the test session is compared between the vehicle-treated and compound-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like activity.
Conclusion
The comparative analysis reveals a clear progression from first-generation to second-generation M4 PAMs. While first-generation compounds like LY2033298 and VU0010010 were crucial for establishing the "proof-of-concept" for M4 PAMs as a potential therapeutic approach for schizophrenia, they were hampered by limitations such as species-dependent potency and suboptimal pharmacokinetic profiles.
This compound represents a significant advancement, demonstrating potent and selective M4 PAM activity with improved drug-like properties that enabled in vivo characterization. The data presented herein underscore the importance of continued medicinal chemistry efforts to optimize M4 PAMs for clinical development. The experimental protocols provided offer a standardized framework for the evaluation of novel M4 modulators, facilitating further research in this promising area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for VU0152099
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A comprehensive official dataset for VU0152099 is not available. The following table summarizes the known information.
| Property | Data |
| Chemical Name | 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | No data available |
| Flash Point | No data available |
Handling and Storage
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use standard laboratory PPE to minimize exposure risk. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[3]
-
Body Protection: A lab coat or other protective clothing should be worn.[2][3]
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, use a respirator or work in a certified chemical fume hood.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4][5]
-
Prevent the formation of dust and aerosols.[5]
-
Keep away from heat, sparks, and open flames, as the benzodioxole component is flammable.[2][4][5]
-
Use non-sparking tools and take measures to prevent static discharge.[2][4][5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
As per supplier recommendation for stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Unused Product: Any unwanted or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), weighing papers, pipette tips, and glassware, must be considered contaminated and disposed of as hazardous waste.
-
Solutions: Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
Given its thienopyridine structure, it is prudent to avoid mixing it with incompatible chemicals. While specific incompatibility data for this compound is unavailable, as a general rule, do not mix with strong acids, bases, or oxidizing agents.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide)".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of accumulation is clearly marked on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through any other means.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VU0152099
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of the novel research compound VU0152099. In the absence of a specific Safety Data Sheet (SDS), this guidance is founded on established principles for managing chemicals with unknown toxicity, ensuring a robust and cautious approach to laboratory safety.
Core Safety Principles
Given that this compound is a novel compound, it must be treated as a hazardous substance.[1][2] All personnel must adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure. Standard laboratory procedures should be augmented with the specific precautions outlined below.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[3][4][5] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE | Rationale |
| Weighing and Preparing Solutions | - Full-face shield or safety goggles- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat- Respiratory protection (e.g., N95 or higher rated respirator) | To prevent inhalation of airborne particles and protect against splashes.[1][3] |
| Administering to Animals | - Safety glasses- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat | To protect against accidental skin contact and splashes. |
| General Laboratory Operations | - Safety glasses- Chemical-resistant gloves (Nitrile or Neoprene)- Laboratory coat | Standard protection for handling chemical compounds.[6][7] |
| Spill Cleanup | - Full-face shield and safety goggles- Chemical-resistant gloves (Nitrile or Neoprene)- Chemical-resistant apron or coveralls- Respiratory protection (as determined by spill size and location)- Chemical-resistant boot covers | To provide comprehensive protection during cleanup of potentially hazardous material.[7] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Caption: This diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Log the compound in your chemical inventory.
-
Store this compound in a cool, dry, and dark location, away from incompatible materials.[6] The storage area should be well-ventilated.
2. Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Use disposable equipment whenever possible to reduce the risk of contamination.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and safety officer.
-
For small spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
4. Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as any solvents used for rinsing contaminated glassware, must be collected in a designated, labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[8][9][10]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol), and the cleaning materials disposed of as hazardous waste.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.[8][11]
By adhering to these procedures, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the protection of all laboratory personnel.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
